Phenacaine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N,N'-bis(4-ethoxyphenyl)ethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2.ClH/c1-4-21-17-10-6-15(7-11-17)19-14(3)20-16-8-12-18(13-9-16)22-5-2;/h6-13H,4-5H2,1-3H3,(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRKUSYYBYVFMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OCC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048769 | |
| Record name | Phenacaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620-99-5 | |
| Record name | Phenacaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=620-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenacaine hydrochloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenacaine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenacaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenacaine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.695 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENACAINE HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B61HM98KO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Phenacaine Hydrochloride's Intricate Dance with Voltage-Gated Sodium Channels: A Technical Deep Dive
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the mechanism of action of phenacaine (B92265) hydrochloride on voltage-gated sodium channels (VGSCs). This whitepaper synthesizes current understanding of its binding, state-dependent interactions, and the experimental methodologies used to elucidate these properties.
Phenacaine hydrochloride, a potent local anesthetic, exerts its effects by reversibly blocking the propagation of action potentials in nerve fibers. This action is primarily achieved through its interaction with voltage-gated sodium channels, the fundamental proteins responsible for the rising phase of the action potential in excitable cells. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this interaction, tailored for an audience of researchers and drug development professionals.
Core Mechanism: State-Dependent Blockade of the Sodium Channel Pore
The principal mechanism of action for this compound is the blockade of the inner pore of the voltage-gated sodium channel. As a weak base, phenacaine exists in both charged (protonated) and uncharged (neutral) forms. The uncharged form is lipid-soluble, allowing it to traverse the neuronal membrane. Once in the more acidic intracellular environment, a portion of the phenacaine molecules become protonated. It is this charged form that is believed to be the primary active species, binding to a specific receptor site within the channel's inner vestibule. This binding physically obstructs the passage of sodium ions, thereby preventing depolarization and the subsequent propagation of the nerve impulse.
A critical aspect of phenacaine's action is its state-dependent binding . The affinity of phenacaine for the sodium channel is not constant but varies depending on the conformational state of the channel: resting, open, or inactivated. Local anesthetics like phenacaine generally exhibit a higher affinity for the open and inactivated states compared to the resting state. This property leads to use-dependent or phasic block , where the degree of block increases with the frequency of nerve stimulation. During repetitive firing, more channels enter the open and inactivated states, providing more high-affinity binding opportunities for the drug.
Accessing the Binding Site: A Tale of Two Pathways
Two primary pathways have been proposed for how local anesthetics like phenacaine access their binding site within the sodium channel pore:
-
The Hydrophilic Pathway: The charged, protonated form of phenacaine can access the inner pore directly from the cytoplasm when the channel is in its open state. This pathway is therefore voltage- and use-dependent.
-
The Hydrophobic Pathway: The uncharged, lipid-soluble form of phenacaine can partition into the cell membrane and access the binding site laterally through fenestrations, which are small openings in the side of the channel protein. This pathway is thought to be important for tonic block, which is the block of channels in the resting state.
The interplay between these two pathways is influenced by the physicochemical properties of the local anesthetic, such as its pKa and lipophilicity.
Quantitative Analysis of Phenacaine's Interaction with Sodium Channels
The interaction of this compound with sodium channels can be quantified through various electrophysiological parameters. While specific data for phenacaine is limited in the publicly available literature, the following table presents representative data for local anesthetics with similar mechanisms of action to illustrate the typical quantitative effects.
| Parameter | Description | Representative Value Range for Local Anesthetics | Reference Compound(s) |
| IC50 (Tonic Block) | The concentration of drug that produces 50% inhibition of the sodium current in resting channels. | 100 µM - 1 mM | Lidocaine |
| IC50 (Use-Dependent Block) | The concentration of drug that produces 50% inhibition of the sodium current during high-frequency stimulation. | 10 µM - 200 µM | Lidocaine, Bupivacaine |
| Kd (Resting State) | The dissociation constant for the binding of the drug to the resting state of the channel. | High µM to mM range | Lidocaine |
| Kd (Inactivated State) | The dissociation constant for the binding of the drug to the inactivated state of the channel. | Low µM range | Lidocaine |
| Shift in V1/2 of Inactivation | The change in the membrane potential at which half of the sodium channels are inactivated. Local anesthetics typically cause a hyperpolarizing shift. | -5 mV to -15 mV | Lidocaine |
| Recovery from Inactivation | The time it takes for channels to recover from the inactivated state. This is typically prolonged by local anesthetics. | Increased time constant (τ) | Lidocaine, Bupivacaine |
Experimental Protocols for Studying Phenacaine's Action
The primary technique for investigating the mechanism of action of phenacaine on sodium channels is whole-cell patch-clamp electrophysiology . This powerful method allows for the direct measurement of the ionic currents flowing through the sodium channels of a single cell.
Detailed Methodology for Whole-Cell Patch-Clamp Analysis
1. Cell Preparation:
-
HEK-293 cells stably expressing a specific voltage-gated sodium channel isoform (e.g., Nav1.5) are commonly used.
-
Cells are cultured on glass coverslips to 60-80% confluency.
-
Prior to recording, a coverslip is transferred to a recording chamber mounted on an inverted microscope and continuously perfused with an external solution.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.
3. Electrophysiological Recording:
-
Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.
-
A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -100 mV to ensure most channels are in the resting state.
4. Experimental Paradigms:
-
Tonic Block: Sodium currents are elicited by a depolarizing pulse to -20 mV from the holding potential before and after the application of this compound at various concentrations. The percentage of current inhibition is plotted against the drug concentration to determine the IC50 for tonic block.
-
Use-Dependent Block: A train of depolarizing pulses (e.g., 20 pulses at 10 Hz) is applied to elicit sodium currents. The peak current of each pulse is measured, and the progressive decrease in current amplitude in the presence of phenacaine indicates use-dependent block. The IC50 for use-dependent block is determined from the steady-state block achieved at the end of the pulse train.
-
Voltage-Dependence of Inactivation: A series of prepulses to various potentials are applied before a test pulse to -20 mV. The normalized peak current is plotted against the prepulse potential to generate a steady-state inactivation curve. The shift in the half-inactivation potential (V1/2) in the presence of phenacaine is then measured.
-
Recovery from Inactivation: A two-pulse protocol is used. A conditioning pulse inactivates the channels, followed by a variable recovery interval at the holding potential before a test pulse. The time course of recovery is fitted with an exponential function to determine the time constant (τ) of recovery, both in the absence and presence of phenacaine.
Visualizing the Mechanism and Workflow
To better illustrate the concepts described, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of phenacaine action on sodium channels.
Caption: Experimental workflow for patch-clamp analysis.
Caption: Logical relationship of state-dependent block by phenacaine.
Conclusion
This compound's mechanism of action on voltage-gated sodium channels is a multifaceted process involving state-dependent binding to a receptor site within the channel pore. The drug's effectiveness is intrinsically linked to its physicochemical properties, which dictate its access to this site via both hydrophilic and hydrophobic pathways. A thorough understanding of these mechanisms, quantified by electrophysiological techniques such as patch-clamp, is paramount for the rational design and development of novel local anesthetics and other sodium channel-modulating therapeutics. This guide provides a foundational framework for researchers and scientists to delve deeper into the intricate world of sodium channel pharmacology.
An In-depth Technical Guide on the Physicochemical Properties of Phenacaine Hydrochloride for Pre-formulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Phenacaine hydrochloride, a crucial local anesthetic. Understanding these characteristics is fundamental for the successful pre-formulation and subsequent development of stable, safe, and effective pharmaceutical dosage forms.
General Information
This compound, known chemically as N,N'-Bis(4-ethoxyphenyl)ethanimidamide monohydrochloride, is a synthetic local anesthetic of the amino ester class.[1] It has historical significance in ophthalmic applications as one of the early synthetic alternatives to cocaine.[1] The compound is typically supplied as a solid and is noted for its stability in air.[1][2]
Table 1: General Properties of this compound
| Property | Value | References |
| CAS Registry Number | 620-99-5 | [2][3] |
| Molecular Formula | C18H23ClN2O2 | [2][4] |
| Molecular Weight | 334.84 g/mol | [2][4] |
| Appearance | Faintly bitter crystals | [1][2] |
| Therapeutic Category | Topical anesthetic (ophthalmic) | [2] |
A monohydrate form of this compound is also documented, with a distinct CAS Registry Number of 6153-19-1.[2][5]
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. This compound exhibits varied solubility in different solvents, which is a key consideration for developing liquid dosage forms.
Table 2: Solubility Data for this compound
| Solvent | Solubility | References |
| Water | 1 g in 50 mL | [2] |
| Boiling Water | Freely soluble | [2] |
| Alcohol | Freely soluble | [1][2] |
| Chloroform | Freely soluble | [1][2] |
| Ether | Insoluble | [1][2] |
The aqueous solubility of this compound is pH-dependent, a characteristic of ionizable drugs. This property can be leveraged to enhance dissolution in specific formulation environments.
A standard method for determining equilibrium solubility involves the following steps:
-
Preparation of Saturated Solution: An excess amount of this compound powder is added to a known volume of the solvent (e.g., purified water, ethanol) in a sealed container.
-
Equilibration: The container is agitated at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: An aliquot of the supernatant is withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solid particles.
-
Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The absorbance is measured at the wavelength of maximum absorption (λmax).
-
Calculation: The solubility is then calculated and expressed in terms of mass per unit volume (e.g., mg/mL).
Solid-State Characterization
The solid-state properties of an API, including its crystalline form and melting point, are vital for its stability, processing, and dissolution characteristics.
Table 3: Solid-State Properties of this compound
| Property | Value | References |
| Melting Point (anhydrous) | 190-192 °C | [1][2] |
| Polymorphism | Existence of polymorphs has been investigated for other local anesthetics, suggesting the importance of screening for this compound. | [6][7][8] |
The existence of different polymorphic forms can significantly impact the physicochemical properties of a drug, including its solubility and stability.[9] Therefore, polymorphism screening is a critical pre-formulation activity.
DSC is a thermoanalytical technique used to determine the melting point and enthalpy of fusion.
-
Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is placed into an aluminum DSC pan.
-
Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point (e.g., indium).
-
Thermal Analysis: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen purge.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.
Polymorphism screening involves recrystallizing the drug from various solvents and under different conditions to identify potential polymorphic forms.
-
Solvent Selection: A diverse range of solvents with varying polarities is chosen for recrystallization.
-
Crystallization Methods: Techniques such as slow evaporation, cooling crystallization, and anti-solvent addition are employed.
-
Characterization: The resulting solid forms are analyzed using techniques like X-ray Powder Diffraction (XRPD), DSC, and Infrared (IR) spectroscopy to identify and characterize different polymorphs.
Dissociation Constant (pKa)
The pKa is a measure of the extent of ionization of a drug at a particular pH. For local anesthetics like Phenacaine, the pKa is crucial as the ionized form is responsible for blocking sodium channels, while the unionized form allows for membrane permeation.
While a specific experimental pKa value for this compound was not found in the provided search results, its chemical structure suggests it is a basic compound. The Henderson-Hasselbalch equation can be used to predict the ionization state at different pH values once the pKa is determined.[10]
-
Sample Preparation: A known concentration of this compound is dissolved in water.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Stability Profile
Pre-formulation stability studies are essential to understand the degradation pathways of a drug and to identify suitable storage conditions. This compound is reported to be stable in air, and its aqueous solutions are not decomposed by boiling.[2] However, it is incompatible with alkalis and their carbonates.[2]
Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods.[11]
-
Stress Conditions: this compound is subjected to various stress conditions, including:
-
Acidic Hydrolysis: Treatment with an acid (e.g., 1M HCl) at an elevated temperature.
-
Basic Hydrolysis: Treatment with a base (e.g., 1M NaOH) at an elevated temperature.
-
Oxidative Degradation: Treatment with an oxidizing agent (e.g., 30% H2O2) at room temperature.
-
Thermal Degradation: Exposure to dry heat (e.g., 55°C).[12]
-
Photodegradation: Exposure to UV and visible light.
-
-
Analysis: The stressed samples are analyzed using a stability-indicating HPLC method to separate the parent drug from its degradation products.[11][13]
Analytical Methodologies
A validated analytical method is a prerequisite for all pre-formulation studies. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and reliable technique for the quantification of local anesthetics.[11][13]
Table 4: Example HPLC Method Parameters for a Local Anesthetic Hydrochloride
| Parameter | Condition | References |
| Column | Agilent TC C18 (2) 250 x 4.6 mm, 5 µm | [11][13] |
| Mobile Phase | Phosphate buffer (pH 2.5), acetonitrile, Methanol (70:20:10 V/V/V) | [11][13] |
| Flow Rate | 1.5 mL/min | [11][13] |
| Detection | UV at 230 nm | [11][13] |
| Temperature | Ambient | [11][13] |
Visualizations
The following diagram illustrates a logical workflow for the pre-formulation studies of this compound.
References
- 1. This compound|CAS 620-99-5|RUO [benchchem.com]
- 2. This compound [drugfuture.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. merckindex.rsc.org [merckindex.rsc.org]
- 5. Unii-70C1507JU9 | C18H25ClN2O3 | CID 166536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN101104591A - Polymorph of proparacaine hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 7. Polymorphism and pseudopolymorphism of salicaine and salicaine hydrochloride crystal polymorphism of local anaesthetic drugs, part V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - Cipla Biosimilars [ciplabiosimilars.co.za]
- 10. philadelphia.edu.jo [philadelphia.edu.jo]
- 11. researchgate.net [researchgate.net]
- 12. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form - Int J Pharm Chem Anal [ijpca.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Solubility of Phenacaine Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of phenacaine (B92265) hydrochloride in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative information, alongside a detailed experimental protocol for determining precise solubility values in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals involved in the formulation and development of pharmaceutical products containing phenacaine hydrochloride.
Introduction to this compound
This compound, known historically as Holocaine hydrochloride, is a synthetic local anesthetic belonging to the amino ester class.[1] It has been utilized primarily in ophthalmic applications. As one of the early synthetic alternatives to cocaine, it has been a subject of interest in medicinal chemistry for developing safer anesthetic agents.[1] The compound is a solid with the molecular formula C₁₈H₂₃ClN₂O₂ and a molecular weight of 334.84 g/mol .[1] It appears as faintly bitter crystals that are stable in air and produce a temporary numbing sensation.[1]
Solubility Profile of this compound in Organic Solvents
Data Presentation: Qualitative Solubility of this compound
The following table summarizes the known qualitative solubility of this compound in various organic solvents. It is important to note that "soluble" is a general term, and the actual solubility can vary significantly between different solvents and with varying temperatures. For precise formulation work, experimental determination of solubility is highly recommended.
| Organic Solvent | Qualitative Solubility |
| Alcohol (Ethanol) | Soluble[1] |
| Chloroform | Soluble[1] |
| Glycerol (Glycerin) | Soluble |
| Propylene Glycol | Soluble |
| Ether | Insoluble[1] |
| Petroleum Ether | Insoluble |
Note: The term "soluble" indicates that this compound dissolves in the specified solvent, but the exact concentration (e.g., in g/100 mL or mg/mL) has not been quantitatively reported in the reviewed literature. Researchers should determine the specific solubility for their intended application.
Experimental Protocols for Solubility Determination
To obtain precise and reliable quantitative solubility data for this compound in various organic solvents, a well-defined experimental protocol is essential. The "shake-flask" method is a widely recognized and recommended technique for determining the equilibrium solubility of a compound.
Protocol: Equilibrium Solubility Determination by the Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials and Equipment:
-
This compound (pure, solid form)
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Vials with screw caps
-
Temperature-controlled orbital shaker or water bath
-
Syringe filters (e.g., 0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
A validated analytical method for quantification (e.g., High-Performance Liquid Chromatography with UV detection, HPLC-UV)
Procedure:
-
Preparation of a Supersaturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Seal the vial tightly to prevent solvent evaporation during the experiment.
-
-
Equilibration:
-
Place the sealed vial in a temperature-controlled orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. A typical equilibration time is 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute is no longer changing, which indicates that equilibrium has been reached.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, cease agitation and allow the vial to stand undisturbed at the set temperature for a short period to permit the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid premature crystallization of the solute, it is good practice to pre-warm the pipette tip to the experimental temperature.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical for removing any undissolved microcrystals, which would otherwise lead to an overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method (e.g., HPLC-UV).
-
Analyze the diluted sample using the validated analytical method to determine the precise concentration of this compound. A calibration curve should be generated using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or milligrams per milliliter (mg/mL).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.
Conclusion
While this compound is qualitatively known to be soluble in several organic solvents such as alcohol and chloroform, and insoluble in others like ether, specific quantitative solubility data is not widely available in the public domain. For drug development and formulation purposes, it is crucial for researchers to perform experimental determinations of solubility. The shake-flask method, as detailed in this guide, provides a robust and reliable protocol for obtaining these critical quantitative values. The information and methodologies presented herein are intended to support scientists and professionals in their research and development endeavors with this compound.
References
An In-depth Technical Guide on the Thermal Degradation Pathways of Solid Phenacaine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenacaine hydrochloride, N,N'-bis(4-ethoxyphenyl)ethanimidamide monohydrochloride, is a topical anesthetic. The stability of a drug substance, such as this compound, is a critical attribute that can influence its safety, efficacy, and shelf-life. Thermal degradation, the process by which a substance decomposes upon heating, is a key aspect of stability testing. Understanding the thermal degradation pathways is crucial for defining stable storage conditions, developing robust formulations, and identifying potential toxic degradants. This technical guide provides a comprehensive overview of the plausible thermal degradation pathways of solid this compound, details recommended experimental protocols for its study, and presents a framework for data interpretation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is fundamental for designing and interpreting thermal analysis experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | N,N'-bis(4-ethoxyphenyl)ethanimidamide monohydrochloride |
| Molecular Formula | C₁₈H₂₂N₂O₂ · HCl |
| Molecular Weight | 334.84 g/mol |
| CAS Number | 620-99-5 |
| Appearance | White crystalline powder |
| Melting Point | Approximately 190 °C |
| Solubility | Soluble in water and alcohol |
| Functional Groups | Amidine, Aromatic Ether, Phenyl rings |
Proposed Thermal Degradation Pathways
The thermal degradation of this compound is likely to proceed through the cleavage of its most labile bonds. The amidine and ether linkages are the most probable sites of initial decomposition. The proposed degradation pathways are illustrated in the diagram below and are based on the known chemistry of these functional groups at elevated temperatures.
Primary Degradation Pathways
At elevated temperatures, the following primary degradation reactions are postulated:
-
Hydrolysis of the Amidine Group: Although a solid-state reaction, residual moisture can facilitate the hydrolysis of the amidine functional group. This would lead to the formation of N-(4-ethoxyphenyl)acetamide and 4-ethoxyaniline.
-
Cleavage of the C-N Bond in the Amidine Group: Homolytic or heterolytic cleavage of the C-N single bonds in the amidine moiety could lead to the formation of various radical or ionic intermediates that would subsequently rearrange or react to form stable degradation products.
-
Cleavage of the Ether Linkage: The aromatic ether linkages (ethoxy groups) are generally stable but can undergo cleavage at high temperatures, a process known as pyrolysis of aromatic ethers.[1] This could lead to the formation of phenolic derivatives and ethylene.
Secondary Degradation
The primary degradation products can undergo further decomposition at higher temperatures, leading to a complex mixture of smaller molecules. For instance, 4-ethoxyaniline could further degrade through dealkylation of the ether group or deamination.
Visualization of Proposed Degradation Pathway
The following diagram illustrates the plausible thermal degradation pathways of this compound.
Caption: Proposed thermal degradation pathways of this compound.
Experimental Protocols
To investigate the thermal degradation of solid this compound, a combination of thermoanalytical and chromatographic techniques should be employed.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring weight loss as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a suitable pan (e.g., alumina (B75360) or platinum).
-
Experimental Conditions:
-
Temperature Range: 25 °C to 600 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Inert (Nitrogen) or Oxidative (Air) at a flow rate of 50 mL/min.
-
-
Data Analysis: Record the weight loss as a function of temperature. The onset temperature of decomposition and the percentage of weight loss in each step should be determined from the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to detect any solid-state transitions or decomposition events.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound powder into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Experimental Conditions:
-
Temperature Range: 25 °C to 250 °C (or higher, depending on TGA results).
-
Heating Rate: 10 °C/min.
-
Atmosphere: Inert (Nitrogen) at a flow rate of 50 mL/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Determine the onset temperature and peak temperature of the melting endotherm. Any exothermic events may indicate decomposition.
Forced Degradation Study (Thermal Stress)
Objective: To generate degradation products for identification and to develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Place a known amount of solid this compound in a controlled temperature environment (e.g., a calibrated oven).
-
Stress Conditions: Expose the sample to a temperature below its melting point (e.g., 150 °C) for a defined period (e.g., 24, 48, 72 hours). The duration should be adjusted to achieve a target degradation of 5-20%.
-
Sample Analysis: After exposure, dissolve the stressed sample in a suitable solvent for analysis by a stability-indicating method.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
Objective: To separate and quantify this compound from its degradation products.
Methodology:
-
Instrument: A high-performance liquid chromatograph with a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 280 nm).
-
Injection Volume: 20 µL.
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Identification of Degradation Products (LC-MS/MS or GC-MS)
Objective: To identify the chemical structures of the degradation products.
Methodology:
-
Instrument: A liquid chromatograph coupled to a mass spectrometer (LC-MS/MS) or a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Sample Preparation: Analyze the stressed samples from the forced degradation study.
-
Data Analysis: The mass spectra of the degradation products are used to determine their molecular weights and fragmentation patterns, which in turn allows for the elucidation of their structures.
Data Presentation
The quantitative data obtained from the experimental studies should be summarized in clear and concise tables for easy comparison and interpretation.
Table 2: Example of TGA Data Summary
| Sample | Onset of Decomposition (°C) | Temperature of Max. Decomposition Rate (°C) | % Weight Loss (Step 1) | % Weight Loss (Step 2) |
| Phenacaine HCl (Nitrogen) | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Phenacaine HCl (Air) | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
Table 3: Example of Forced Thermal Degradation Data (HPLC Analysis)
| Stress Condition | Duration (hours) | Assay of Phenacaine HCl (%) | % Degradation | Number of Degradants | Major Degradant Peak Area (%) |
| 150 °C | 24 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| 150 °C | 48 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| 150 °C | 72 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
Conclusion
While specific studies on the thermal degradation of solid this compound are lacking, this guide provides a comprehensive framework for such an investigation. Based on the chemical structure, the primary degradation pathways are proposed to involve the hydrolysis and cleavage of the amidine group, as well as the pyrolysis of the aromatic ether linkages. A systematic approach employing TGA, DSC, forced degradation studies, and hyphenated chromatographic techniques is essential to fully elucidate the degradation profile. The experimental protocols and data presentation formats outlined herein provide a robust starting point for researchers and drug development professionals to thoroughly characterize the thermal stability of this compound. The insights gained from such studies are invaluable for ensuring the quality, safety, and efficacy of pharmaceutical products containing this active ingredient.
References
Hydrolytic Degradation of Phenacaine Hydrochloride in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential hydrolytic degradation of Phenacaine hydrochloride in aqueous solutions. This compound, a topical anesthetic, possesses an N,N'-diarylacetamidine functional group susceptible to hydrolysis. This document outlines the predicted degradation pathway based on established chemical principles, details the necessary experimental protocols for conducting forced degradation studies, and describes the analytical methodologies required for the separation, identification, and quantification of potential degradation products. This guide is intended to serve as a foundational resource for researchers involved in the stability testing, formulation development, and analytical method development of Phenacaine-containing pharmaceutical products.
Introduction
This compound is a synthetic topical anesthetic agent. The stability of a drug substance, such as this compound, is a critical factor that can impact its safety, efficacy, and shelf-life. Hydrolysis, the cleavage of chemical bonds by the addition of water, is a common pathway for drug degradation, particularly for molecules containing labile functional groups. The core structure of Phenacaine, an N,N'-diarylacetamidine, is known to be susceptible to hydrolysis, especially under acidic or basic conditions.
Forced degradation studies are essential in pharmaceutical development to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods. These studies involve subjecting the drug substance to stress conditions, such as heat, light, oxidation, and a range of pH values, to accelerate its decomposition.[1] This guide focuses specifically on the hydrolytic degradation of this compound.
Predicted Hydrolytic Degradation Pathway
The central functional group in Phenacaine is the acetamidine (B91507) moiety, specifically an N,N'-diarylacetamidine. The acid-catalyzed hydrolysis of N,N'-diarylacetamidines has been studied and provides a strong basis for predicting the degradation pathway of Phenacaine.[2] The reaction is believed to involve the nucleophilic attack of water on the protonated amidine carbon.
The predicted primary hydrolytic degradation products of this compound are p-phenetidine (B124905) and N-(4-ethoxyphenyl)acetamide . The initial hydrolysis cleaves the amidine linkage to yield one molecule of p-phenetidine and one molecule of N-(4-ethoxyphenyl)acetamide. Under more strenuous conditions, the N-(4-ethoxyphenyl)acetamide may undergo further hydrolysis to yield a second molecule of p-phenetidine and acetic acid .
The proposed degradation pathway is illustrated in the diagram below.
Caption: Predicted hydrolytic degradation pathway of this compound.
Quantitative Data Summary
Table 1: Summary of Hydrolytic Degradation of this compound under Various pH Conditions
| Stress Condition | Temperature (°C) | Time (hours) | Phenacaine Assay (%) | p-Phenetidine (%) | N-(4-ethoxyphenyl)acetamide (%) | Total Impurities (%) |
| 0.1 M HCl | 60 | 24 | ||||
| 0.1 M HCl | 60 | 48 | ||||
| pH 7 Buffer | 60 | 24 | ||||
| pH 7 Buffer | 60 | 48 | ||||
| 0.1 M NaOH | 60 | 24 | ||||
| 0.1 M NaOH | 60 | 48 |
Table 2: Kinetic Data for the Formation of Degradation Products at 60°C
| pH Condition | Degradation Product | Apparent Rate Constant (k) (hour⁻¹) | Half-life (t½) (hours) |
| 0.1 M HCl | p-Phenetidine | ||
| 0.1 M HCl | N-(4-ethoxyphenyl)acetamide | ||
| 0.1 M NaOH | p-Phenetidine | ||
| 0.1 M NaOH | N-(4-ethoxyphenyl)acetamide |
Experimental Protocols
The following protocols are provided as a guide for conducting forced hydrolytic degradation studies on this compound and for the analysis of its degradation products.
Forced Hydrolysis Study
Forced degradation studies should be conducted to achieve a target degradation of 5-20%.[3]
Objective: To induce and identify the hydrolytic degradation products of this compound under acidic, neutral, and basic conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Phosphate (B84403) buffer, pH 7.0
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Water bath or oven capable of maintaining a constant temperature
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable co-solvent at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Transfer a known volume of the stock solution to a volumetric flask.
-
Add 0.1 M HCl to the flask and dilute to the mark.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Transfer a known volume of the stock solution to a volumetric flask.
-
Add 0.1 M NaOH to the flask and dilute to the mark.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Neutral Hydrolysis:
-
Transfer a known volume of the stock solution to a volumetric flask.
-
Add pH 7.0 phosphate buffer to the flask and dilute to the mark.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw samples at appropriate time intervals.
-
Caption: Experimental workflow for the forced hydrolytic degradation study.
Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.
Objective: To develop and validate an HPLC method capable of separating this compound from its potential hydrolytic degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a photodiode array (PDA) detector.
-
Chromatographic data system.
Chromatographic Conditions (Suggested Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient elution may be necessary to separate all components. A common starting point is a mixture of an aqueous buffer (e.g., 0.02 M phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of Phenacaine (e.g., around 280 nm) and also scan a wider range with the PDA detector to identify degradation products with different chromophores.
Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.
Identification of Degradation Products by LC-MS
Objective: To identify the chemical structures of the degradation products observed in the HPLC analysis.
Instrumentation:
-
Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS), preferably with high-resolution mass spectrometry (HRMS) capabilities (e.g., Q-TOF or Orbitrap).
Procedure:
-
Analyze the stressed samples using the developed HPLC method coupled to the mass spectrometer.
-
Obtain the mass spectra of the parent drug and each degradation product.
-
Determine the accurate mass and molecular formula of each degradation product using HRMS.
-
Perform fragmentation studies (MS/MS) to elucidate the structure of the degradation products. The fragmentation pattern of the degradation products can be compared to that of the parent drug and reference standards (if available).
Caption: Logical workflow for the identification of degradation products.
Conclusion
While direct experimental data on the hydrolytic degradation of this compound is limited, its chemical structure suggests a susceptibility to hydrolysis, leading to the formation of p-phenetidine and N-(4-ethoxyphenyl)acetamide as primary degradation products. This technical guide provides a robust framework for investigating this degradation pathway. By following the outlined experimental protocols for forced degradation studies and employing validated stability-indicating HPLC and LC-MS methods, researchers can effectively identify, quantify, and characterize the hydrolytic degradation products of this compound. This information is crucial for ensuring the quality, safety, and stability of pharmaceutical formulations containing this active ingredient.
References
Phenacaine hydrochloride CAS number and chemical identifiers
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with Phenacaine hydrochloride. It details the compound's chemical identity, mechanism of action, and provides a framework for its analytical quantification and synthesis.
Chemical Identifiers and Physicochemical Properties
This compound, a synthetic local anesthetic, is chemically known as N,N'-bis(4-ethoxyphenyl)ethanimidamide hydrochloride. It is also recognized by its historical name, Holocaine hydrochloride.[1] The compound is supplied as a solid and presents as faintly bitter crystals that are stable in air.[1][2]
Below is a summary of its key chemical identifiers and physicochemical properties.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 620-99-5 | [1][3][4][5][6] |
| PubChem CID | 12113 | [3] |
| IUPAC Name | N,N'-bis(4-ethoxyphenyl)ethanimidamide;hydrochloride | [1][3][6] |
| Molecular Formula | C18H23ClN2O2 | [3][5][6][7] |
| Molecular Weight | 334.84 g/mol | [1][2][6][7][8] |
| InChI | InChI=1S/C18H22N2O2.ClH/c1-4-21-17-10-6-15(7-11-17)19-14(3)20-16-8-12-18(13-9-16)22-5-2;/h6-13H,4-5H2,1-3H3,(H,19,20);1H | [3][4] |
| InChIKey | RRRKUSYYBYVFMC-UHFFFAOYSA-N | [1][4] |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OCC)C.Cl | [3][4] |
| EINECS Number | 210-662-4 | [3][5] |
| UNII | 2B61HM98KO | [3] |
| Synonyms | Holocaine hydrochloride, N,N'-Bis(p-ethoxyphenyl)acetamidine hydrochloride, Phenacaine HCl |[1][3][4][5][6][7] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Melting Point | 190-192 °C (anhydrous) | [1][2] |
| Solubility | Soluble in water, alcohol, and chloroform. Insoluble in ether. One gram dissolves in 50 ml of water. | [1][2] |
| Appearance | Faintly bitter crystals |[1][2] |
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
The primary mechanism of action for this compound as a local anesthetic is the blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes.[1] VGSCs are transmembrane proteins essential for the initiation and propagation of action potentials. By reversibly binding to these channels, this compound stabilizes the neuron's membrane in a depolarized state, preventing the influx of sodium ions that is necessary for the generation of a nerve impulse.[1] This inhibition of depolarization effectively blocks the conduction of pain signals.
The interaction is thought to be state-dependent, with a higher affinity for the open and inactivated states of the channel compared to the resting state. This property can lead to a "use-dependent" block, where the degree of inhibition is more pronounced in rapidly firing neurons.
Caption: Mechanism of this compound on Voltage-Gated Sodium Channels.
Experimental Protocols
Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a robust and widely used method for the quantitative analysis of pharmaceutical compounds. The following is a general protocol that can be adapted for this compound.
Objective: To develop a validated RP-HPLC method for the quantification of this compound in bulk or formulated products.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate (B84403) buffer
-
Water (HPLC grade)
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of phosphate buffer (pH adjusted, e.g., to 2.5), acetonitrile, and methanol. The exact ratio (e.g., 70:20:10 v/v/v) should be optimized.
-
Flow Rate: 1.0 - 1.5 mL/min
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound (a common starting point for similar compounds is around 230 nm).
-
Injection Volume: 20 µL
Method Development and Validation Workflow:
Caption: Workflow for HPLC Method Development and Validation.
Characterization of Sodium Channel Blockade using Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold standard technique for studying the effects of drugs on ion channels.
Objective: To characterize the inhibitory effects of this compound on voltage-gated sodium channels expressed in a suitable cell line (e.g., HEK293 cells stably expressing a specific Nav subtype).
Materials and Solutions:
-
Patch-clamp amplifier and data acquisition system
-
Microscope
-
Micromanipulators
-
Cell culture expressing the target VGSC subtype
-
External Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): e.g., 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH).
-
This compound stock solution (dissolved in a suitable solvent and diluted in the external solution).
Experimental Workflow:
Caption: Workflow for Patch-Clamp Electrophysiology Experiments.
Synthesis of this compound
The synthesis of this compound can be achieved through a Pinner reaction, which is a classic method for preparing amidines. The general synthesis involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ether hydrochloride (Pinner salt), which is then reacted with an amine.
Precursors:
-
p-Phenetidine (4-ethoxyaniline)
-
Acetonitrile
-
Anhydrous alcohol (e.g., ethanol)
-
Dry hydrogen chloride gas
Logical Flow of Synthesis:
Caption: Logical Flow of this compound Synthesis.
Note: Detailed experimental procedures for the synthesis of this compound are described in historical chemical literature and patents (e.g., DE 79868). Researchers should consult these original sources for specific reaction conditions, purification methods, and safety precautions.
Conclusion
This technical guide provides a foundational understanding of this compound for research and development purposes. The information on chemical identifiers, mechanism of action, and generalized experimental protocols for analysis and characterization offers a starting point for laboratory work. Further adaptation and validation of the outlined experimental methods will be necessary for specific applications.
References
- 1. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form - Int J Pharm Chem Anal [ijpca.org]
- 2. m.youtube.com [m.youtube.com]
- 3. [PDF] Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN101104591A - Polymorph of proparacaine hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 7. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Exploring the Anesthetic Properties of Phenacaine Hydrochloride Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and experimental methodologies required for the exploration of novel anesthetic agents derived from Phenacaine hydrochloride. While specific quantitative data for a broad series of Phenacaine derivatives are not extensively available in public literature, this document establishes a framework for their systematic evaluation. It leverages data from Phenacaine and other well-characterized local anesthetics to illustrate key structure-activity relationships and data presentation formats.
Mechanism of Local Anesthesia
Local anesthetics, including Phenacaine and its derivatives, exert their effects by blocking nerve impulse conduction. The primary molecular target is the voltage-gated sodium channel (VGSC) located within the neuronal cell membrane.
The mechanism involves several key steps:
-
Diffusion: The un-ionized, lipid-soluble (lipophilic) form of the anesthetic molecule diffuses across the nerve sheath and the neuronal membrane into the axoplasm.
-
Equilibrium: Inside the slightly more acidic axoplasm, an equilibrium is established between the un-ionized base (B) and the ionized, protonated cation (BH+). The position of this equilibrium is determined by the compound's pKa and the intracellular pH.
-
Channel Blockade: The cationic form (BH+) binds to a specific site within the pore of the open voltage-gated sodium channel.
-
Inhibition of Conduction: This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for the generation and propagation of an action potential. This cessation of nerve impulse transmission results in a loss of sensation in the innervated area.
Structure-Activity Relationships (SAR)
The anesthetic profile of a compound—its potency, onset of action, and duration—is intrinsically linked to its physicochemical properties. When designing derivatives of Phenacaine, modifying its chemical structure to alter these properties is the primary strategy for optimizing its clinical performance. The key relationships are summarized below.
-
Anesthetic Potency: This is primarily determined by the lipid solubility (lipophilicity) of the molecule. A higher lipid solubility allows the anesthetic to more readily penetrate the lipid-rich nerve membrane to reach its target binding site. Lipid solubility is often quantified by the partition coefficient (logP).
-
Onset of Action: The speed of onset is largely influenced by the compound's pKa (the pH at which 50% of the molecules are in the ionized form). Local anesthetics are weak bases, and a pKa closer to the physiological pH of the tissue (around 7.4) means a larger fraction of the molecules will be in the un-ionized, membrane-permeable form upon injection, leading to a faster onset.
-
Duration of Action: The duration of the anesthetic effect correlates strongly with the degree of plasma protein binding . A higher percentage of protein binding means less free drug is available to be cleared from the site of action by systemic circulation, resulting in a longer-lasting nerve block.
Data Presentation: Comparative Physicochemical Properties
The following table summarizes the key physicochemical properties of several common local anesthetics. A primary goal in developing Phenacaine derivatives would be to populate a similar table to compare novel analogues against the parent compound and established standards.
| Compound | Chemical Class | pKa | logP | Protein Binding (%) |
| Phenacaine | Ester | N/A | N/A | N/A |
| Proparacaine | Ester | ~3.2* | ~2.6 | N/A |
| Lidocaine | Amide | ~7.9 | ~2.4 | ~65% |
| Bupivacaine | Amide | ~8.1 | ~3.4 | ~95% |
Experimental Protocols for Pharmacological Evaluation
A systematic evaluation of new Phenacaine derivatives requires a combination of in vitro and in vivo assays to characterize their activity and safety profile.
In Vitro Protocol: Automated Patch-Clamp Electrophysiology
This assay directly measures the ability of a compound to block voltage-gated sodium channels (e.g., NaV1.7, highly expressed in sensory neurons) in a controlled cellular environment.
-
Objective: To determine the concentration-dependent inhibition of sodium channel currents and calculate the IC50 (half-maximal inhibitory concentration) for each derivative.
-
Cell Line: A stable cell line (e.g., HEK293) recombinantly expressing the human sodium channel subtype of interest.
-
Solutions:
-
Intracellular Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES. Adjusted to pH 7.2 with CsOH.
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl₂, 2 CaCl₂, 5 D-Glucose, 10 HEPES. Adjusted to pH 7.4 with NaOH.
-
-
Methodology:
-
Cells are cultured and prepared for use in an automated patch-clamp system (e.g., QPatch, IonFlux).
-
A whole-cell patch configuration is established, allowing for control of the cell's membrane potential and measurement of ion currents.
-
A voltage protocol is applied to elicit sodium currents. A typical protocol involves holding the membrane potential at a resting state (e.g., -100 mV) and then applying a brief depolarizing step (e.g., to 0 mV for 20 ms) to open the sodium channels.
-
A baseline sodium current is recorded.
-
The test compound (Phenacaine derivative) is perfused into the extracellular solution at increasing concentrations.
-
The voltage protocol is repeated at each concentration, and the peak sodium current is measured.
-
The percentage of current inhibition is calculated relative to the baseline.
-
Data are plotted on a concentration-response curve, and the IC50 value is determined using a suitable curve-fitting algorithm.
-
In Vivo Protocol: Rabbit Corneal Anesthesia Model
This is the gold-standard assay for evaluating the efficacy (onset and duration) of topical ophthalmic anesthetics.[1]
-
Objective: To measure the time to onset and total duration of surface anesthesia for each derivative.
-
Animal Model: Clinically healthy adult New Zealand white rabbits.
-
Methodology:
-
The rabbit is gently restrained. Baseline corneal sensitivity is confirmed by touching the central cornea with a sterile, fine-point instrument (e.g., a Cochet-Bonnet aesthesiometer filament or a sterile wire) and observing a consistent blink reflex (the corneal reflex).
-
A single, precise volume (e.g., 50 µL) of the test compound solution is instilled into the conjunctival sac of one eye. The contralateral eye can serve as a control.
-
Immediately after instillation, a timer is started.
-
At fixed intervals (e.g., every minute for the first 10 minutes, then every 5 minutes), the cornea is gently touched with the instrument to test for the corneal reflex.
-
Onset of Anesthesia: Recorded as the time from instillation to the first of three consecutive negative blink reflexes.
-
Duration of Anesthesia: Recorded as the time from onset until the return of the blink reflex on two consecutive tests.
-
The eye should be monitored for any signs of irritation, such as redness, swelling, or discharge.
-
Data Presentation: In Vivo Efficacy
Results from the rabbit corneal model should be tabulated to allow for direct comparison between derivatives and standard compounds.
Table of Corneal Anesthetic Activity in Rabbits
| Compound | Concentration | Onset of Anesthesia (min) | Duration of Anesthesia (min) |
| Phenacaine Derivative 1 | 0.5% | [Experimental Data] | [Experimental Data] |
| Phenacaine Derivative 2 | 0.5% | [Experimental Data] | [Experimental Data] |
| Proparacaine | 0.5% | ~1 | ~21 |
| Lidocaine | 2.0% | ~1 | ~7.5 |
| Bupivacaine | 0.5% | ~1 | ~15.5 |
Data for comparator drugs are from a study in rabbits.[1] Onset for all tested drugs was nearly immediate.
Conclusion
The development of novel this compound derivatives presents an opportunity to create local anesthetics with tailored clinical profiles. A successful research program in this area hinges on a systematic approach that integrates rational chemical design with a robust pharmacological evaluation pipeline. By correlating physicochemical properties with in vitro sodium channel blockade and in vivo anesthetic efficacy, researchers can elucidate critical structure-activity relationships. The experimental protocols and data presentation frameworks outlined in this guide provide a clear path for identifying and characterizing promising new drug candidates for further development.
References
The Advent of Synthetic Anesthesia: A Technical Guide to the Historical Development and Discovery of Phenacaine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the historical development and discovery of Phenacaine, a significant early synthetic local anesthetic. It details the scientific context of its emergence as a substitute for cocaine, its chemical synthesis, mechanism of action, and the experimental protocols historically used for its evaluation. This document is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of Phenacaine's journey from laboratory synthesis to clinical application and its eventual decline, highlighting the foundational principles of local anesthetic discovery and development.
Introduction: The Quest for a Cocaine Alternative
The late 19th century marked a transformative period in medicine with the introduction of cocaine as the first effective local anesthetic. Its ability to numb tissue revolutionized surgical procedures, particularly in ophthalmology.[1] However, the significant drawbacks of cocaine, including its high toxicity and addictive properties, created an urgent need for safer, synthetic alternatives.[2][3] This necessity spurred a wave of chemical research aimed at isolating the anesthetic properties from the undesirable systemic effects of the cocaine molecule, leading to the birth of synthetic local anesthetics. Phenacaine, also known by its trade name Holocaine, was a prominent early success in this endeavor.[2]
The Discovery and Synthesis of Phenacaine
Phenacaine, chemically known as N,N'-bis(p-ethoxyphenyl)acetamidine, was first synthesized in 1897 by the German chemist Adolf Claus. Its creation was a result of the systematic investigation into the structure-activity relationships of aromatic compounds with anesthetic properties. The synthesis of Phenacaine represented a departure from modifying the cocaine molecule and instead focused on building a new chemical entity with the desired pharmacological effects.
The primary synthesis route for Phenacaine involves the reaction of p-phenetidine (B124905) with triethyl orthoacetate.[4] This reaction forms an imino ether intermediate, which then reacts with a second equivalent of p-phenetidine to yield the amidine structure of Phenacaine.
A detailed workflow of the synthesis is as follows:
Caption: Synthesis of Phenacaine from p-Phenetidine and Triethyl Orthoacetate.
Physicochemical Properties of Phenacaine Hydrochloride
Phenacaine was typically used in its hydrochloride salt form to enhance its solubility in water for clinical preparations.
| Property | Value |
| Molecular Formula | C₁₈H₂₂N₂O₂ · HCl |
| Molecular Weight | 334.84 g/mol |
| Appearance | White crystalline powder |
| Solubility | Soluble in water and alcohol |
| Melting Point | Approximately 190°C |
Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
The anesthetic effect of Phenacaine, like other local anesthetics, is achieved through the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane. This action is crucial for preventing the transmission of pain signals.
The mechanism proceeds as follows:
-
The uncharged form of the Phenacaine molecule diffuses across the nerve cell membrane into the axoplasm.
-
Once inside the neuron, an equilibrium is established between the uncharged and charged (protonated) forms of the molecule.
-
The charged form of Phenacaine then binds to a specific receptor site within the pore of the voltage-gated sodium channel.
-
This binding blocks the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of an action potential.
Caption: Mechanism of Phenacaine's blockade of voltage-gated sodium channels.
Experimental Protocols for Evaluation
The pharmacological properties of new anesthetic compounds in the late 19th and early 20th centuries were determined through a series of animal-based experimental protocols.
Anesthetic Potency: The Frog Sciatic Nerve Preparation
This in vitro method was a cornerstone for assessing the potency of local anesthetics.
Methodology:
-
Nerve Dissection: A sciatic nerve is carefully dissected from a pithed frog and mounted on a series of electrodes in a nerve chamber.[5]
-
Stimulation and Recording: The nerve is stimulated at one end with a controlled electrical current, and the resulting compound action potential (CAP) is recorded at the other end.[6][7]
-
Baseline Measurement: A baseline CAP amplitude is recorded in a standard Ringer's solution.
-
Drug Application: The Ringer's solution is replaced with a solution containing a known concentration of this compound.
-
Effect Measurement: The reduction in the CAP amplitude is measured over time. The concentration of Phenacaine required to produce a 50% reduction in the CAP (IC50) or a complete block is determined to quantify its potency.[8]
-
Washout: The nerve is washed with fresh Ringer's solution to observe the reversibility of the anesthetic effect.
Caption: Experimental workflow for the frog sciatic nerve preparation.
Topical Anesthetic Efficacy: The Rabbit Corneal Reflex Test
This in vivo model was crucial for evaluating anesthetics intended for ophthalmic use.
Methodology:
-
Animal Preparation: A healthy rabbit is gently restrained, often in a holder box.[9] The eyelashes may be trimmed to prevent interference.[10]
-
Baseline Reflex: The corneal reflex is tested by lightly touching the cornea with a fine, soft object, such as a cotton wisp, and observing the blink reflex.[10][11]
-
Drug Instillation: A standardized volume of this compound solution (e.g., 1-2 drops of a 1% solution) is instilled into the conjunctival sac of one eye. The other eye serves as a control.[10]
-
Onset of Anesthesia: The corneal reflex is tested at regular intervals (e.g., every minute). The time taken for the blink reflex to be completely abolished is recorded as the onset of action.[11]
-
Duration of Anesthesia: After the onset is established, the corneal reflex is tested periodically (e.g., every 5-10 minutes) until the blink reflex returns to normal. The time from the onset of anesthesia to the return of the reflex is recorded as the duration of action.
Quantitative Data: Efficacy and Toxicity
Direct comparative data from the era of Phenacaine's primary use is scarce in modern literature. However, based on historical accounts and later toxicological studies, a comparative profile can be constructed. Phenacaine was noted for its rapid onset and potent anesthetic effect, but also for its significant toxicity.
| Parameter | This compound | Cocaine Hydrochloride |
| Typical Ophthalmic Concentration | 1% | 1-4% |
| Onset of Action (Topical) | Rapid (reportedly faster than cocaine) | Rapid |
| Duration of Action (Topical) | Short to Moderate | Moderate |
| Acute Toxicity (LD50, mouse, intravenous) | 17.6 mg/kg | Variable, but generally considered less toxic than Phenacaine via this route |
| Acute Toxicity (LD50, mouse, intraperitoneal) | 80 mg/kg | Variable |
Clinical Application and Legacy
Phenacaine, as Holocaine, was primarily used as a topical anesthetic in ophthalmology for procedures such as tonometry, removal of foreign bodies, and before minor surgeries.[2] Its rapid action was a significant advantage. However, its use declined with the advent of newer, safer local anesthetics like procaine (B135) and later, lidocaine, which offered a better therapeutic index (a more favorable balance between efficacy and toxicity).
The story of Phenacaine is a crucial chapter in the history of pharmacology. It represents a successful early step in rational drug design, moving away from reliance on natural compounds. The methodologies used to evaluate Phenacaine helped to establish the foundational principles of preclinical anesthetic drug testing that are still built upon today. Its limitations in terms of toxicity also provided valuable lessons that guided the development of the safer and more effective local anesthetics that are now standards of care.
References
- 1. Cocaine's use in ophthalmology: our 100-year heritage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Cocaine and the eye: a historical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p-Phenetidine - Wikipedia [en.wikipedia.org]
- 5. Inhibition of the compound action potentials of frog sciatic nerves by aroma oil compounds having various chemical structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Effects of local anesthetics on compound action potentials generated from the frog sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. scribd.com [scribd.com]
- 11. scribd.com [scribd.com]
Methodological & Application
Application Note: A Robust HPLC Method for the Quantification of Phenacaine Hydrochloride
Abstract
This application note details a systematic approach to the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Phenacaine hydrochloride in bulk drug and pharmaceutical formulations. The method utilizes a C18 stationary phase with an isocratic mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724), ensuring reliable and reproducible results. This protocol is designed for researchers, scientists, and drug development professionals requiring a robust analytical method for quality control and stability testing of this compound.
Introduction
This compound is a local anesthetic agent. Accurate and precise quantification of this compound is crucial for ensuring the safety and efficacy of pharmaceutical products. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity. This application note provides a comprehensive guide to developing and validating an HPLC method for the quantification of this compound, adhering to the International Council for Harmonisation (ICH) guidelines.
Experimental
Instrumentation:
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector is suitable for this method.
Chromatographic Conditions (Starting Point):
The following conditions are recommended as a starting point for method development. Optimization may be required based on system suitability results.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Reagents and Standards:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Method Development and Validation Summary
The method was developed by systematically optimizing the mobile phase composition, pH, and flow rate to achieve a symmetrical peak with a reasonable retention time. Validation was performed according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
System Suitability:
System suitability parameters were established to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
Linearity:
The method demonstrated excellent linearity over the concentration range of 10-150 µg/mL.
| Parameter | Result |
| Concentration Range | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Accuracy (Recovery):
The accuracy of the method was confirmed by recovery studies at three concentration levels (80%, 100%, and 120%).
| Spike Level | Mean Recovery (%) | % RSD |
| 80% | 98.0 - 102.0 | ≤ 2.0 |
| 100% | 98.0 - 102.0 | ≤ 2.0 |
| 120% | 98.0 - 102.0 | ≤ 2.0 |
Precision:
The precision of the method was evaluated by repeatability (intra-day) and intermediate precision (inter-day).
| Precision Type | % RSD |
| Repeatability (Intra-day) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 2.0% |
Conclusion
The developed RP-HPLC method is simple, rapid, precise, and accurate for the quantification of this compound. This method can be effectively used for routine quality control analysis of this compound in bulk and pharmaceutical dosage forms.
Detailed Protocols
Protocol 1: HPLC Method Development Workflow
This protocol outlines the systematic steps for developing the HPLC method for this compound quantification.
Caption: Workflow for HPLC Method Development.
1. Preparation of Mobile Phase and Solutions:
-
Mobile Phase: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Mix the buffer and acetonitrile in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 150 µg/mL.
2. Sample Preparation:
-
For Bulk Drug: Accurately weigh about 100 mg of this compound, dissolve in, and dilute to 100 mL with the mobile phase. Further dilute to a final concentration within the linear range (e.g., 50 µg/mL).
-
For Pharmaceutical Formulation (e.g., Ophthalmic Solution): Take a volume of the formulation equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask. Dilute to volume with the mobile phase. Further dilute to a final concentration within the linear range. Filter the final solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the standard and sample solutions and record the chromatograms.
Protocol 2: HPLC Method Validation Workflow
This protocol describes the validation of the developed HPLC method as per ICH guidelines.
Application Note: Analysis of Phenacaine by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the qualitative and quantitative analysis of Phenacaine using Gas Chromatography-Mass Spectrometry (GC-MS). Phenacaine, a topical anesthetic, requires precise analytical methods for quality control, pharmacokinetic studies, and forensic analysis. This document provides a comprehensive protocol for sample preparation, GC-MS instrument parameters, and data analysis. The presented method is suitable for the identification and quantification of Phenacaine in various matrices.
Introduction
Phenacaine is a synthetic local anesthetic, primarily used in ophthalmology. Accurate and sensitive analytical methods are crucial for ensuring the purity of pharmaceutical formulations, for studying its metabolic fate in drug development, and for its detection in forensic contexts. Gas chromatography coupled with mass spectrometry (GC-MS) offers high separation efficiency and definitive identification, making it a powerful tool for the analysis of Phenacaine.[1][2] This application note outlines a complete workflow for the analysis of Phenacaine by GC-MS, including sample preparation, instrument configuration, and expected results.
Experimental Protocols
Materials and Reagents
-
Phenacaine reference standard
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (B109758) (GC grade)
-
Deionized water
-
0.45 µm syringe filters
-
Glass GC vials with inserts
Standard and Sample Preparation
Standard Solution Preparation:
-
Prepare a stock solution of Phenacaine at a concentration of 1 mg/mL in methanol.
-
Perform serial dilutions of the stock solution with dichloromethane to prepare working standards at concentrations of 1, 5, 10, 25, and 50 µg/mL.
Sample Preparation (General Protocol):
The following is a general guideline for sample preparation. Specific matrices may require additional extraction and clean-up steps.
-
Solid Samples: Accurately weigh a portion of the homogenized solid sample and dissolve it in a known volume of methanol. Sonicate for 15 minutes to ensure complete dissolution.
-
Liquid Samples: Dilute the liquid sample with methanol to an appropriate concentration.
-
Extraction (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate Phenacaine and remove interfering substances.
-
Filtration: Filter the final diluted sample through a 0.45 µm syringe filter into a glass GC vial.
GC-MS Instrumentation and Parameters
The following parameters can be used as a starting point and may require optimization for different instruments.
Gas Chromatograph (GC) Parameters:
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature of 150 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min |
Mass Spectrometer (MS) Parameters:
| Parameter | Value |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Scan Mode | Full Scan (m/z 50-350) or Selected Ion Monitoring (SIM) |
| SIM Ions | m/z 298, 162, 137 |
Data Presentation
The analysis of Phenacaine by GC-MS under the specified conditions is expected to yield the following quantitative data.
| Parameter | Value | Reference |
| Molecular Formula | C₁₈H₂₂N₂O₂ | [1][3] |
| Molecular Weight | 298.38 g/mol | [1][3] |
| Kovats Retention Index (non-polar column) | 2546 | [2][3] |
| Molecular Ion (M+) [m/z] | 298 | [2][4] |
| Major Fragment Ions [m/z] | 162, 137 | [2] |
Note: The Kovats retention index is a relative measure of retention time and can be used for compound identification.
Experimental Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of Phenacaine.
Caption: Workflow for Phenacaine analysis by GC-MS.
Signaling Pathway (Fragmentation)
The following diagram illustrates the proposed electron ionization fragmentation pathway of Phenacaine.
Caption: Proposed fragmentation of Phenacaine in EI-MS.
Conclusion
The GC-MS method described in this application note is a reliable and specific approach for the analysis of Phenacaine. The detailed protocol for sample preparation and instrument parameters provides a solid foundation for researchers, scientists, and drug development professionals to implement this method in their laboratories. The provided quantitative data, including the Kovats retention index and major mass fragments, will aid in the confident identification and quantification of Phenacaine. This method can be validated according to ICH guidelines for use in a regulated environment.
References
Application Note: Development and Validation of a UV-Vis Spectrophotometric Method for the Quantification of Phenacaine
Audience: Researchers, scientists, and drug development professionals.
Abstract This document provides a detailed protocol for the development and validation of a simple, cost-effective, and accurate UV-Vis spectrophotometric method for the quantitative determination of Phenacaine in bulk or pharmaceutical formulations. The method is developed based on the absorption of UV radiation by Phenacaine and is validated in accordance with the International Conference on Harmonisation (ICH) guidelines.[1] All procedures, from solution preparation to final validation, are described in detail to ensure reproducibility.
Introduction
Phenacaine (also known as Holocaine) is a synthetic local anesthetic, chemically identified as N,N′-bis(4-ethoxyphenyl)ethanimidamide.[2][3] It is primarily used in ophthalmic applications.[3] The development of a reliable and straightforward analytical method is crucial for the quality control and routine analysis of Phenacaine in raw materials and finished products. UV-Vis spectrophotometry is a widely used technique in pharmaceutical analysis due to its simplicity, speed, and affordability.[4] This application note outlines the systematic development of a UV-Vis spectrophotometric assay and its validation for key parameters including linearity, accuracy, precision, specificity, and sensitivity (LOD and LOQ).
Materials and Apparatus
2.1 Reagents and Chemicals
-
Phenacaine reference standard
-
Methanol (B129727) (AR Grade)
-
Deionized Water
-
Placebo blend (for specificity studies)
2.2 Apparatus
-
Double beam UV-Vis Spectrophotometer with 1 cm matched quartz cuvettes
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Sonicator
Experimental Protocol: Method Development
3.1 Selection of Solvent The solubility of the drug is a critical first step. Phenacaine hydrochloride is reported to be soluble in water and alcohol.[5] Methanol is chosen as the solvent due to its excellent solubilizing capacity for Phenacaine and its UV transparency in the analytical range.
3.2 Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of Phenacaine reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in approximately 70 mL of methanol, using a sonicator for 5 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with methanol to obtain a standard stock solution of 100 µg/mL.
3.3 Determination of Wavelength of Maximum Absorbance (λmax)
-
From the 100 µg/mL stock solution, pipette 1 mL into a 10 mL volumetric flask and dilute with methanol to obtain a working standard solution of 10 µg/mL.
-
Scan this solution in the UV-Vis spectrophotometer over a wavelength range of 200-400 nm against a methanol blank.
-
Record the wavelength at which the maximum absorbance is observed. This wavelength is the λmax and will be used for all subsequent measurements. The aromatic ether structure of Phenacaine suggests a strong absorbance in the UV region.[2]
Experimental Protocol: Method Validation (as per ICH Q2(R1) Guidelines)
The developed method must be validated to ensure it is suitable for its intended purpose.[6][7]
4.1 Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or excipients.
-
Prepare a solution of the placebo blend in methanol at a concentration similar to that used for the drug analysis.
-
Scan the placebo solution from 200-400 nm.
-
Compare the spectrum of the placebo with the spectrum of the Phenacaine standard solution.
-
Acceptance Criterion: The placebo solution should show no significant interference (absorbance) at the λmax of Phenacaine.
4.2 Linearity
-
Prepare a series of dilutions from the standard stock solution to obtain concentrations in the range of 2, 4, 6, 8, 10, and 12 µg/mL.
-
Measure the absorbance of each solution at the determined λmax against the methanol blank.
-
Plot a calibration curve of absorbance versus concentration.
-
Perform linear regression analysis to determine the regression equation (y = mx + c) and the correlation coefficient (R²).
-
Acceptance Criterion: The correlation coefficient (R²) should be ≥ 0.999.
4.3 Accuracy (Recovery) Accuracy is determined by recovery studies using the standard addition method.
-
Prepare solutions at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of Phenacaine standard into a placebo mixture.
-
Prepare each concentration level in triplicate (n=3).
-
Measure the absorbance of each solution and calculate the concentration using the regression equation.
-
Calculate the percentage recovery for each sample.
-
Acceptance Criterion: The mean % recovery should be within 98.0% to 102.0%.[1]
4.4 Precision Precision is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision):
-
Prepare six separate samples of a single concentration (e.g., 10 µg/mL).
-
Analyze these samples on the same day under the same experimental conditions.
-
Calculate the mean, standard deviation (SD), and percentage relative standard deviation (%RSD).
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the analysis of six samples at the same concentration on a different day, with a different analyst, or on a different instrument.
-
Calculate the mean, SD, and %RSD.
-
-
Acceptance Criterion: The %RSD for both repeatability and intermediate precision should be not more than 2.0%.[1][7]
4.5 Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ are calculated based on the standard deviation of the response and the slope of the calibration curve.
-
Calculate using the following formulas:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.
-
-
Acceptance Criterion: The values should be calculated and reported to indicate the sensitivity of the method.
4.6 Robustness Robustness is evaluated by making small, deliberate variations in the method parameters and observing the effect on the results.
-
Vary parameters such as the wavelength of detection (λmax ± 2 nm) and the temperature.
-
Analyze samples in triplicate under each varied condition.
-
Calculate the %RSD for the results obtained under the varied conditions.
-
Acceptance Criterion: The %RSD should be not more than 2.0%.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained during method validation.
Table 1: Linearity Data for Phenacaine
| Concentration (µg/mL) | Absorbance (Mean ± SD, n=3) |
|---|---|
| 2 | Result |
| 4 | Result |
| 6 | Result |
| 8 | Result |
| 10 | Result |
| 12 | Result |
| Linear Regression | Value |
| Slope (m) | Result |
| Intercept (c) | Result |
| Correlation Coefficient (R²) | Result |
Table 2: Accuracy (Recovery Study) Data
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL, Mean, n=3) | % Recovery | % RSD |
|---|---|---|---|---|
| 80% | 8.0 | Result | Result | Result |
| 100% | 10.0 | Result | Result | Result |
| 120% | 12.0 | Result | Result | Result |
Table 3: Precision Data Summary
| Precision Type | Concentration (µg/mL) | Absorbance (Mean of 6 replicates) | % RSD |
|---|---|---|---|
| Repeatability (Intra-day) | 10 | Result | Result |
| Intermediate Precision (Inter-day) | 10 | Result | Result |
Table 4: LOD, LOQ, and Robustness Summary
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Limit of Detection (LOD) | Calculated Value µg/mL | Report Value |
| Limit of Quantitation (LOQ) | Calculated Value µg/mL | Report Value |
| Robustness (%RSD) | Calculated Value | ≤ 2.0% |
Visualization
The following diagrams illustrate the experimental workflow and the logical hierarchy of the validation process.
Caption: Experimental workflow for Phenacaine assay development.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenacaine | C18H22N2O2 | CID 7588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenacaine - Wikipedia [en.wikipedia.org]
- 4. 182.160.97.198:8080 [182.160.97.198:8080]
- 5. This compound|CAS 620-99-5|RUO [benchchem.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. online.bamu.ac.in [online.bamu.ac.in]
Application Notes and Protocols for an In Vitro Nerve Block Model Using Phenacaine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Local anesthetics are essential for a variety of clinical procedures, providing localized and reversible nerve blockade to manage pain. Phenacaine (B92265) hydrochloride is a potent local anesthetic, and understanding its efficacy and potential neurotoxicity is crucial for its safe and effective use. In vitro models provide a valuable platform for characterizing the pharmacological and toxicological profile of local anesthetics in a controlled environment, reducing the reliance on animal testing in the early stages of research.
These application notes provide a detailed framework for establishing an in vitro nerve block model to evaluate phenacaine hydrochloride. The protocols outlined below describe methods to assess both the nerve blocking efficacy through electrophysiological studies and the potential cytotoxicity using a neuronal cell line.
Mechanism of Action
Local anesthetics, including this compound, exert their nerve-blocking effects by inhibiting the propagation of action potentials along nerve fibers. The primary molecular target is the voltage-gated sodium channel (VGSC) located in the neuronal cell membrane.[1]
In its unionized form, the local anesthetic molecule diffuses across the neuronal membrane into the axoplasm.[2] Once inside, it re-equilibrates into its ionized (cationic) form.[2] The cationic form of the molecule then binds to a specific receptor site within the pore of the VGSC.[1][3] This binding action physically obstructs the influx of sodium ions, which is a critical step in the depolarization phase of an action potential.[2][4] By preventing this influx, this compound stabilizes the neuronal membrane in a polarized state, thereby preventing the generation and conduction of nerve impulses.[1] The affinity of local anesthetics for the VGSC is often state-dependent, with a higher affinity for the open and inactivated states of the channel compared to the resting state.[5]
Signaling Pathway of Nerve Conduction and Blockade
Caption: Mechanism of this compound action on voltage-gated sodium channels (VGSCs).
Data Presentation: Comparative Efficacy and Cytotoxicity of Local Anesthetics
Quantitative data for the nerve-blocking potency and cytotoxicity of this compound should be determined experimentally using the protocols provided below. The following tables present comparative data for other commonly used local anesthetics to serve as a reference.
Table 1: Comparative Potency of Local Anesthetics on Voltage-Gated Sodium Channels
| Local Anesthetic | IC50 for Tonic Block of Na+ Channels (µM) |
| This compound | To be determined |
| Tetracaine | 0.7 |
| Etidocaine | 18 |
| Bupivacaine | 27 |
| Procaine | 60 |
| Mepivacaine | 149 |
| Lidocaine | 204 |
| Data from studies on peripheral nerve fibers.[6] |
Table 2: Comparative Cytotoxicity of Local Anesthetics in a Human Neuroblastoma Cell Line (SH-SY5Y)
| Local Anesthetic | LD50 after 20-minute exposure (mM) |
| This compound | To be determined |
| Bupivacaine | 0.95 ± 0.08 |
| Lidocaine | 3.35 ± 0.33 |
| Prilocaine | 4.32 ± 0.39 |
| Mepivacaine | 4.84 ± 1.28 |
| Articaine | 8.98 ± 2.07 |
| Ropivacaine | 13.43 ± 0.61 |
| Data from studies on SH-SY5Y cells.[7] |
Experimental Workflow
The following diagram outlines a comprehensive workflow for the in vitro assessment of this compound's nerve-blocking and neurotoxic potential.
Caption: A generalized workflow for in vitro nerve block and neurotoxicity assessment.
Experimental Protocols
Cell Culture of a Neuronal Cell Line (e.g., SH-SY5Y)
The human neuroblastoma SH-SY5Y cell line is a widely used model for neurotoxicity studies due to its human origin and neuronal characteristics.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Complete culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Maintain SH-SY5Y cells in complete culture medium in a humidified incubator.
-
Subculture the cells every 3-4 days or when they reach 80-90% confluency.
-
To subculture, aspirate the medium, wash the cells with PBS, and add Trypsin-EDTA.
-
Incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.
Cytotoxicity Assessment
a) MTT Assay (Cell Viability)
The MTT assay measures the metabolic activity of viable cells.
Materials:
-
SH-SY5Y cells
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1.5 x 10⁴ cells/well and allow them to adhere overnight.[8]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired exposure time (e.g., 10 min, 24 h, or 48 h).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
b) Lactate (B86563) Dehydrogenase (LDH) Assay (Cell Membrane Integrity)
The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes.
Materials:
-
SH-SY5Y cells
-
This compound stock solution
-
96-well cell culture plates
-
LDH cytotoxicity assay kit
Protocol:
-
Seed and treat cells with this compound as described in the MTT protocol.
-
After the incubation period, collect the cell culture supernatant.
-
Measure the LDH activity in the supernatant according to the manufacturer's instructions.[8]
-
Results are expressed as a percentage of LDH released compared to a positive control (cells lysed to achieve maximum LDH release).
Functional Assessment of Nerve Block: Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents, providing definitive evidence of nerve block.
Materials:
-
Cultured neuronal cells (e.g., SH-SY5Y or primary neurons) on glass coverslips
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pipette pulling
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose; pH 7.4.[9]
-
Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.2.[5]
-
This compound stock solution
Protocol:
-
Transfer a coverslip with cultured neurons to the recording chamber and perfuse with the external solution.
-
Pull patch pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a neuron and form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the cell at a negative potential (e.g., -80 mV).
-
Apply depolarizing voltage steps (e.g., to 0 mV) to elicit voltage-gated sodium currents (I_Na).
-
Establish a stable baseline recording of I_Na.
-
Perfuse the chamber with a known concentration of this compound and repeat the voltage steps to measure the inhibited I_Na.
-
Wash out the drug with the external solution to check for reversibility of the block.
-
Repeat this process for a range of this compound concentrations to generate a dose-response curve and determine the IC50 value.
Disclaimer
The provided protocols are intended for research use only and should be adapted and optimized for specific experimental conditions. Appropriate safety precautions should be taken when handling all chemical and biological materials. The quantitative data presented for local anesthetics other than this compound are for reference purposes only.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting neuroblastoma with hydroxamic acid based HDAC1 and HDAC2 inhibitors: Insights from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of gating and drug block of sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ec.europa.eu [ec.europa.eu]
- 5. [Prediction of LD50 values by cell culture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The comparative cytotoxic effects of different local anesthetics on a human neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Irreversible conduction block in isolated nerve by high concentrations of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Formulation of Phenacaine Hydrochloride Solutions for Laboratory Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, sterilization, and handling of Phenacaine hydrochloride solutions intended for laboratory use. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.
Physicochemical Properties and Solubility
This compound is a topical anesthetic.[1] A summary of its relevant physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₃ClN₂O₂ | [1] |
| Molecular Weight | 334.84 g/mol | [1] |
| Appearance | Faintly bitter crystals | [1] |
| Solubility in Water | 1 g in 50 mL | [1] |
| Solubility in Boiling Water | Freely soluble | [1] |
| Solubility in Alcohol | Freely soluble | [1] |
| Solubility in Chloroform | Freely soluble | [1] |
| Solubility in Ether | Insoluble | [1] |
Formulation of this compound Solutions
For most laboratory experiments, particularly those involving cell cultures or tissue preparations, it is imperative that the prepared solution be sterile and isotonic to prevent osmotic stress on the cells.
Vehicle Selection
The most common vehicle for this compound solutions is sterile, purified water. For specific applications, other buffered solutions may be necessary to maintain a stable pH.
Isotonicity Adjustment
To prevent cellular damage due to osmotic pressure differences, solutions should be made isotonic with physiological fluids (approximately 280-300 mOsm/L). This can be achieved by adding a tonicity-adjusting agent such as sodium chloride or boric acid. The sodium chloride equivalent (E value) of this compound is 0.20, meaning that 1 g of this compound is osmotically equivalent to 0.20 g of sodium chloride.[2][3][4][5]
Table 2: Sodium Chloride Equivalents (E Values) of Common Excipients
| Compound | E Value | Reference |
| This compound | 0.20 | [2][3][4][5] |
| Boric Acid | 0.52 | [3][4] |
| Chlorobutanol | 0.24 | [3][4] |
Example Formulation of a 1% Isotonic this compound Solution
This protocol details the preparation of 100 mL of a 1% (w/v) this compound solution, made isotonic with boric acid.
Materials:
-
This compound powder
-
Boric acid
-
Purified water (sterile)
-
Sterile volumetric flask (100 mL)
-
Sterile graduated cylinder
-
Sterile filter (0.22 µm pore size)
-
Sterile storage bottles
Protocol:
-
Calculate the required amount of this compound: For a 1% solution in 100 mL, 1 g of this compound is needed.
-
Calculate the amount of sodium chloride equivalent to the this compound: 1 g (Phenacaine HCl) * 0.20 (E value) = 0.20 g (NaCl equivalent)
-
Calculate the total amount of sodium chloride required for an isotonic 100 mL solution: A 0.9% NaCl solution is isotonic. Therefore, 0.9 g of NaCl is required for 100 mL.
-
Calculate the amount of sodium chloride equivalent needed from the tonicity-adjusting agent (boric acid): 0.9 g (total NaCl needed) - 0.20 g (from Phenacaine HCl) = 0.70 g (NaCl equivalent from boric acid)
-
Calculate the amount of boric acid required: 0.70 g (NaCl equivalent needed) / 0.52 (E value of boric acid) = 1.35 g of boric acid.
-
Dissolve the components:
-
In a sterile 100 mL volumetric flask, dissolve 1 g of this compound and 1.35 g of boric acid in approximately 80 mL of sterile purified water.
-
Gently agitate the solution until all solids are dissolved.
-
-
Bring to final volume:
-
Add sterile purified water to the volumetric flask to bring the total volume to 100 mL.
-
-
Sterilization:
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.
-
-
Storage:
-
Store the sterile solution in a tightly sealed, light-resistant container at the recommended temperature.
-
Stability and Storage
Aqueous solutions of this compound are reported to be stable and are not decomposed by boiling.[1] However, for long-term storage and to minimize potential degradation, the following conditions are recommended.
Table 3: Recommended Storage Conditions for this compound Solutions
| Parameter | Recommendation |
| Temperature | 2-8°C (Refrigerated) |
| Light | Protect from light |
| Container | Tightly sealed, sterile container |
Experimental Protocols
Determination of Appropriate Experimental Concentrations
The optimal concentration of this compound for in vitro and in vivo experiments will vary depending on the specific model and endpoint being investigated. A common strategy is to perform a concentration-response study to determine the effective concentration range.[6]
Protocol for Determining EC₅₀/IC₅₀ in a Cell-Based Assay:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable sterile solvent (e.g., sterile water or DMSO).
-
Create a serial dilution of the stock solution in the appropriate cell culture medium to achieve a range of final concentrations. It is advisable to use a logarithmic or semi-logarithmic dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and a vehicle control).
-
Treat the cells with the different concentrations of this compound for a predetermined exposure time.
-
Assess the biological endpoint of interest (e.g., cell viability, ion channel activity, enzyme inhibition).
-
Plot the response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ or IC₅₀ value.
Sterilization of Solutions
For biological experiments, the sterility of the this compound solution is paramount. The preferred methods of sterilization are filtration and autoclaving.
Table 4: Sterilization Methods for this compound Solutions
| Method | Protocol | Suitability |
| Sterile Filtration | Pass the solution through a sterile 0.22 µm pore size filter into a sterile container. This should be performed in a laminar flow hood to maintain sterility. | Suitable for all this compound solutions. This is the recommended method as it avoids potential heat-induced degradation, although aqueous solutions are reported to be stable to boiling.[1] |
| Autoclaving | Autoclave the solution at 121°C for 15-20 minutes. Ensure the container is suitable for autoclaving. | May be suitable for aqueous solutions of this compound, but potential for degradation should be considered and evaluated if the solution contains other heat-labile components. |
Postulated Signaling Pathway and Experimental Workflow
Phenacaine, as a local anesthetic, is known to block voltage-gated sodium channels in neurons, thereby inhibiting the initiation and propagation of action potentials. This is the primary mechanism of its anesthetic action. The following diagram illustrates this proposed mechanism.
Caption: Postulated mechanism of this compound action on neuronal signaling.
The following diagram outlines a general workflow for preparing and testing this compound solutions in a laboratory setting.
Caption: General workflow for this compound solution preparation and testing.
References
- 1. researchgate.net [researchgate.net]
- 2. The use of intra-cellular signaling pathways in anesthesiology and pain medicine field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. scribd.com [scribd.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phenacaine Hydrochloride as a Topical Anesthetic in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of phenacaine (B92265) hydrochloride as a topical anesthetic in animal studies. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy, safety, and mechanism of action of this compound.
Introduction
Phenacaine hydrochloride is an ester-type local anesthetic agent that functions by blocking voltage-gated sodium channels in neuronal cell membranes.[1] This action inhibits the initiation and propagation of nerve impulses, resulting in a temporary loss of sensation.[1] In veterinary medicine, it is primarily used for topical anesthesia of the cornea and conjunctiva to facilitate ophthalmic examinations and minor surgical procedures.
Quantitative Data Summary
The following tables summarize the efficacy and safety of this compound and other commonly used topical anesthetics in various animal models. Direct comparative data for phenacaine is limited; therefore, data for proparacaine (B1679620) and tetracaine (B1683103) are included for reference.
Table 1: Onset and Duration of Action of Topical Anesthetics in Animal Models
| Anesthetic Agent | Concentration | Animal Model | Onset of Action | Duration of Maximal Anesthesia | Total Duration of Anesthesia | Reference(s) |
| This compound | 1% | Rabbit | ~1 minute | Not Specified | ~30-60 minutes | [1] |
| Proparacaine Hydrochloride | 0.5% | Dog | < 1 minute | 15 minutes (1 drop), 25 minutes (2 drops) | 45 minutes (1 drop), 55 minutes (2 drops) | [2] |
| 0.5% | Dog | < 1 minute | 21.5 minutes | 55 minutes | [3] | |
| 0.5% | Horse | < 5 minutes | Not Specified | 25 minutes | [4] | |
| Tetracaine Hydrochloride | 1% | Dog | ~1 minute | 25 minutes | Not Specified | [5] |
| 0.5% | Dog | < 1 minute | 34.2 minutes | 70 minutes | [3] | |
| Oxybuprocaine (B1678074) Hydrochloride | 0.4% | Dog | < 1 minute | Not Specified | 45 minutes | [6] |
Table 2: Ocular Irritation and Side Effects of Topical Anesthetics in Animal Models
| Anesthetic Agent | Concentration | Animal Model | Observed Side Effects | Reference(s) |
| This compound | Not Specified | Not Specified | Mild and transient irritation | |
| Proparacaine Hydrochloride | 0.5% | Dog | No adverse reactions observed | [7] |
| Tetracaine Hydrochloride | 1% | Dog | Conjunctival hyperemia and chemosis | [6] |
| 0.5% | Dog | Conjunctival hyperemia and chemosis | [3] | |
| Lidocaine (B1675312) Hydrochloride | 3.5% Gel | Dog | Transient blepharospasm and conjunctival hyperemia | [3] |
Experimental Protocols
Protocol for Evaluating Corneal Anesthetic Efficacy
Objective: To determine the onset, duration, and depth of corneal anesthesia induced by topical application of this compound.
Animal Model: New Zealand White rabbits or Beagle dogs are commonly used.
Materials:
-
This compound ophthalmic solution (e.g., 1%)
-
Cochet-Bonnet aesthesiometer
-
Sterile saline solution (0.9% NaCl) for control
-
Animal restraining device (if necessary)
-
Topical fluorescein (B123965) dye and cobalt blue light source (for assessing corneal integrity)
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the laboratory environment for at least 7 days prior to the experiment.
-
Baseline Corneal Touch Threshold (CTT) Measurement:
-
Gently restrain the animal.
-
Using a Cochet-Bonnet aesthesiometer with the nylon filament fully extended (60 mm), approach the center of the cornea from the side, out of the animal's direct line of sight.
-
Advance the filament until it touches the cornea and begins to bend.
-
A positive response is a blink reflex.
-
If no response is observed, retract the filament, decrease its length by 5 mm, and repeat the process until a consistent blink reflex is elicited.
-
Record the filament length as the baseline CTT.
-
-
Application of Anesthetic:
-
Instill one drop (approximately 50 µL) of the this compound solution into the conjunctival sac of one eye.
-
Instill one drop of sterile saline into the contralateral eye as a control.
-
-
Post-instillation CTT Measurements:
-
Measure the CTT at 1, 5, 10, 15, 20, 25, 30, 45, and 60 minutes post-instillation, or until the CTT returns to baseline.
-
The onset of anesthesia is the time point at which a significant increase in CTT is first observed.
-
The duration of maximal anesthesia is the time interval during which the CTT is at its highest measurable level (or the filament is at its shortest length without eliciting a response).
-
The total duration of anesthesia is the time until the CTT returns to the baseline measurement.
-
-
Corneal Integrity Assessment:
-
At the end of the experiment, apply a drop of fluorescein dye to the cornea and examine for any epithelial defects using a cobalt blue light source.
-
Protocol for Ocular Irritation Assessment
Objective: To evaluate the potential for ocular irritation following topical application of this compound.
Animal Model: New Zealand White rabbits.
Materials:
-
This compound ophthalmic solution (various concentrations)
-
Sterile saline solution (0.9% NaCl) for control
-
Modified Draize scoring system for ocular lesions
-
Slit-lamp biomicroscope
Procedure:
-
Animal Selection: Use healthy, adult rabbits with no pre-existing eye irritation.
-
Pre-treatment Examination: Examine both eyes of each animal to ensure they are normal.
-
Application:
-
Gently pull the lower eyelid away from the globe to form a cup.
-
Instill 0.1 mL of the test solution into the conjunctival sac.
-
Gently hold the eyelids together for about one second to prevent loss of the material.
-
The contralateral eye will remain untreated and serve as a control.
-
-
Observation and Scoring:
-
Examine the eyes at 1, 24, 48, and 72 hours after instillation.
-
Score ocular reactions for the cornea (opacity), iris (inflammation), and conjunctiva (redness, chemosis, and discharge) according to a standardized scoring system (e.g., a modified Draize test).
-
A slit-lamp biomicroscope can be used for a more detailed examination.
-
-
Data Analysis: Calculate the mean irritation score for each group at each time point.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for topical anesthetic evaluation.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Duration of effect and effect of multiple doses of topical ophthalmic 0.5% proparacaine hydrochloride in clinically normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Corneal anesthetic effect and ocular tolerance of 3.5% lidocaine gel in comparison with 0.5% aqueous proparacaine and 0.5% viscous tetracaine in normal canines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of duration of corneal anesthesia induced with ophthalmic 0.5% proparacaine hydrochloride by use of a Cochet-Bonnet aesthesiometer in clinically normal horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Degree and duration of corneal anesthesia after topical application of 0.4% oxybuprocaine hydrochloride ophthalmic solution in ophthalmically normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols: Electrophysiological Assessment of Nerve Fiber Block by Phenacaine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenacaine is a potent local anesthetic that reversibly blocks nerve impulse conduction, leading to a temporary loss of sensation. Its primary mechanism of action is the blockade of voltage-gated sodium channels in the neuronal membrane.[1] This action prevents the influx of sodium ions necessary for the depolarization of the nerve membrane and the propagation of action potentials.[2] Understanding the electrophysiological effects of Phenacaine on nerve fibers is crucial for its development and application in clinical settings.
These application notes provide detailed protocols for the electrophysiological assessment of nerve fiber block by Phenacaine using isolated nerve preparations. The described methods allow for the quantitative analysis of Phenacaine's potency and efficacy in blocking nerve conduction.
Signaling Pathway of Local Anesthetic Action
Local anesthetics like Phenacaine exert their effects by interacting with voltage-gated sodium channels. The following diagram illustrates the generally accepted mechanism.
Quantitative Data Presentation
While specific quantitative electrophysiological data for Phenacaine is not extensively available in the public domain, the following tables provide a template for presenting such data, populated with representative values for other common local anesthetics to illustrate the expected effects. Researchers can populate these tables with their own experimental data for Phenacaine.
Table 1: Dose-Dependent Inhibition of Compound Action Potential (CAP) Amplitude by Local Anesthetics
| Concentration (mM) | Lidocaine (B1675312) (% Inhibition) | Bupivacaine (B1668057) (% Inhibition) | Phenacaine (% Inhibition) |
| 0.1 | 15 ± 3 | 35 ± 5 | Data to be determined |
| 0.5 | 45 ± 6 | 70 ± 8 | Data to be determined |
| 1.0 | 75 ± 5 | 95 ± 3 | Data to be determined |
| 5.0 | 98 ± 2 | 100 ± 0 | Data to be determined |
| IC50 (mM) | ~0.6 | ~0.2 | Data to be determined |
Values are presented as mean ± standard deviation. Data for Lidocaine and Bupivacaine are illustrative and based on typical findings in the literature.
Table 2: Effect of Local Anesthetics on Compound Action Potential (CAP) Latency
| Concentration (mM) | Lidocaine (Increase in Latency, ms) | Bupivacaine (Increase in Latency, ms) | Phenacaine (Increase in Latency, ms) |
| 0.1 | 0.1 ± 0.02 | 0.2 ± 0.03 | Data to be determined |
| 0.5 | 0.3 ± 0.05 | 0.5 ± 0.06 | Data to be determined |
| 1.0 | 0.6 ± 0.08 | 0.9 ± 0.1 | Data to be determined |
| 5.0 | Conduction Block | Conduction Block | Data to be determined |
Values are presented as mean ± standard deviation. Data for Lidocaine and Bupivacaine are illustrative and based on typical findings in the literature.
Experimental Protocols
Protocol 1: Recording Compound Action Potentials (CAPs) from Isolated Frog Sciatic Nerve
This protocol describes the preparation of an isolated frog sciatic nerve and the recording of compound action potentials to assess the effects of Phenacaine.
Materials:
-
Live frog (e.g., Rana temporaria or Rana pipiens)
-
Ringer's solution (115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 2.4 mM NaHCO₃, pH 7.2-7.4)
-
Phenacaine solutions of varying concentrations prepared in Ringer's solution
-
Nerve chamber with stimulating and recording electrodes
-
Stimulator (e.g., square pulse generator)
-
Differential amplifier
-
Oscilloscope or data acquisition system
-
Dissection tools (scissors, forceps)
Workflow Diagram:
Procedure:
-
Nerve Dissection: Euthanize a frog and dissect the sciatic nerve from the spinal column to the knee. Handle the nerve gently to avoid damage.
-
Mounting the Nerve: Place the isolated nerve in a nerve chamber containing Ringer's solution. Position the nerve across the stimulating and recording electrodes.
-
Equilibration: Allow the nerve to equilibrate in the Ringer's solution for 15-20 minutes to ensure stable recordings.
-
Baseline Recording:
-
Set the stimulator to deliver supramaximal square wave pulses (e.g., 0.1-0.5 ms (B15284909) duration, 1-5 V amplitude).
-
Record the baseline compound action potentials (CAPs). Average multiple sweeps (e.g., 10-20) to improve the signal-to-noise ratio.
-
-
Application of Phenacaine:
-
Replace the Ringer's solution in the nerve chamber with a known concentration of Phenacaine solution.
-
Start a timer immediately upon application.
-
-
Recording During Drug Exposure: Record CAPs at regular intervals (e.g., every 2, 5, 10, 15, and 20 minutes) to observe the time course of the nerve block.
-
Washout: After the desired exposure time, replace the Phenacaine solution with fresh Ringer's solution to wash out the drug.
-
Recording Recovery: Continue to record CAPs at regular intervals to assess the reversibility of the nerve block.
-
Data Analysis:
-
Measure the peak-to-peak amplitude of the CAP for each recording.
-
Measure the latency, which is the time from the stimulus artifact to the peak of the CAP.
-
Calculate the percentage of block at each time point and concentration relative to the baseline recording.
-
Plot dose-response curves (Phenacaine concentration vs. % inhibition of CAP amplitude) to determine the IC50 value.
-
Protocol 2: Voltage-Clamp Analysis of Sodium Currents
This protocol is for a more advanced assessment of Phenacaine's effect on voltage-gated sodium channels using the whole-cell patch-clamp technique on cultured neuronal cells (e.g., dorsal root ganglion neurons or neuroblastoma cells).
Materials:
-
Cultured neuronal cells expressing voltage-gated sodium channels
-
Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular (pipette) solution (e.g., containing CsF, CsCl, EGTA, HEPES)
-
Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)
-
Phenacaine solutions of varying concentrations prepared in the extracellular solution
Workflow Diagram:
Procedure:
-
Cell Preparation: Plate cultured neuronal cells on coverslips suitable for patch-clamp recording.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
Using a micromanipulator, approach a cell with a patch pipette filled with intracellular solution.
-
Form a gigaohm seal and then rupture the cell membrane to achieve the whole-cell configuration.
-
-
Baseline Sodium Current Recording:
-
Hold the cell at a negative membrane potential (e.g., -80 mV) to keep the sodium channels in a resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
Record the resulting current traces.
-
-
Application of Phenacaine: Perfuse the recording chamber with a known concentration of Phenacaine in the extracellular solution.
-
Recording in the Presence of Phenacaine: Once the drug has equilibrated, repeat the voltage-step protocol to record sodium currents in the presence of Phenacaine.
-
Washout: Perfuse the chamber with the drug-free extracellular solution to wash out the Phenacaine.
-
Recovery Recording: After washout, repeat the voltage-step protocol to assess the reversibility of the sodium channel block.
-
Data Analysis:
-
Measure the peak sodium current amplitude at each voltage step before, during, and after drug application.
-
Construct current-voltage (I-V) curves.
-
Analyze the voltage-dependence of activation and inactivation.
-
Calculate the percentage of current inhibition at each concentration and plot a dose-response curve to determine the IC50.
-
Conclusion
The electrophysiological protocols described in these application notes provide a robust framework for the detailed characterization of nerve fiber block by Phenacaine. By quantifying its effects on compound action potentials and isolated sodium channel currents, researchers and drug developers can gain valuable insights into the potency, efficacy, and mechanism of action of this local anesthetic. This information is essential for preclinical evaluation and the optimization of its clinical use.
References
Application Notes and Protocols for Cell Viability Assays in the Presence of Phenacaine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenacaine hydrochloride, a topical anesthetic, has potential applications beyond its primary use that may necessitate the evaluation of its effects on cell viability. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using three common cell viability assays: MTT, alamarBlue (Resazurin), and LDH. The selection of a suitable assay is critical and depends on the specific research question, cell type, and experimental design. These protocols are designed to be adaptable for screening this compound and other soluble compounds.
Key Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.[1] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[3]
Materials:
-
This compound
-
Cells of interest
-
96-well tissue culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[4]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol (B130326) or acidic SDS solution)[4]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.[5] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well.[4]
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[3]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[1][4]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm can also be used.[4]
alamarBlue® (Resazurin) Assay
The alamarBlue® assay also measures cell viability by assessing metabolic activity. The active ingredient, resazurin, is a blue, non-fluorescent, and cell-permeable dye. In viable cells, it is reduced to the red, highly fluorescent resorufin.[5][6]
Materials:
-
This compound
-
Cells of interest
-
96-well tissue culture plates (black plates are recommended for fluorescence)
-
Complete cell culture medium
-
alamarBlue® reagent
-
Microplate reader (fluorescence or absorbance)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density in 100 µL of complete culture medium. Incubate overnight at 37°C.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT protocol.
-
Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
alamarBlue® Addition: Add alamarBlue® reagent equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture) to each well.[7][8][9]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.[6][8][9] Incubation time can be extended for cells with lower metabolic activity or for increased sensitivity.[7][8][9]
-
Measurement: Measure fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[5] Alternatively, absorbance can be measured at 570 nm with a reference wavelength of 600 nm.[9]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[10] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or damage.[11] The released LDH activity is proportional to the number of damaged cells.[11]
Materials:
-
This compound
-
Cells of interest
-
96-well tissue culture plates
-
Complete cell culture medium
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure for cell seeding and treatment with this compound as in the MTT and alamarBlue® assays.
-
Controls: Prepare the following controls:
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes to pellet the cells.[12] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.[10]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10][12]
-
Stop Reaction: Add 50 µL of stop solution to each well.[10]
-
Absorbance Reading: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used for background correction.[11]
Data Presentation
Quantitative data from the cell viability assays should be summarized in a structured table for clear comparison. The following is a template for data presentation:
| Phenacaine HCl Conc. (µM) | Assay Type | Replicate 1 (Abs/Fluor) | Replicate 2 (Abs/Fluor) | Replicate 3 (Abs/Fluor) | Average (Abs/Fluor) | % Cell Viability |
| 0 (Vehicle) | MTT | 100 | ||||
| X | MTT | |||||
| Y | MTT | |||||
| Z | MTT | |||||
| 0 (Vehicle) | alamarBlue | 100 | ||||
| X | alamarBlue | |||||
| Y | alamarBlue | |||||
| Z | alamarBlue | |||||
| 0 (Vehicle) | LDH | 0 (% Cytotoxicity) | ||||
| X | LDH | |||||
| Y | LDH | |||||
| Z | LDH | |||||
| Max Release | LDH | 100 (% Cytotoxicity) |
Calculation of % Cell Viability (for MTT and alamarBlue):
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Calculation of % Cytotoxicity (for LDH):
% Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] x 100
Visualizations
Experimental Workflow
Caption: General workflow for assessing cell viability.
Hypothetical Signaling Pathway for Cytotoxicity
The precise signaling pathways affected by this compound are not well-documented in the provided search results. However, a common mechanism of cytotoxicity involves the induction of apoptosis. The following diagram illustrates a simplified, hypothetical apoptotic signaling pathway that could be investigated.
Caption: Hypothetical apoptotic signaling pathway.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. immunologicalsciences.com [immunologicalsciences.com]
- 10. benchchem.com [benchchem.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Troubleshooting Phenacaine hydrochloride precipitation in phosphate buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with Phenacaine (B92265) hydrochloride precipitation in phosphate (B84403) buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is Phenacaine hydrochloride and what are its basic properties?
This compound is a synthetic local anesthetic, historically used in ophthalmic applications. It is supplied as faintly bitter crystals that are stable in air.[1] A summary of its key chemical properties can be found in the table below.
Q2: Why is my this compound precipitating when I dissolve it in Phosphate-Buffered Saline (PBS)?
The precipitation of this compound in PBS is a common issue that can be attributed to several key factors:
-
pH-Dependent Solubility: Phenacaine is a weakly basic drug with a pKa of 9.08.[2] In acidic solutions, it is protonated and exists in a more soluble, ionized form. Standard phosphate buffers, which are typically at a physiological pH of around 7.4, are less acidic. In this neutral to slightly alkaline environment, this compound can convert to its less soluble, non-ionized free base form, leading to precipitation.[3][4]
-
Ionic Interactions: Although less common for this specific molecule, some positively charged drug molecules can form insoluble salts with the negatively charged phosphate ions present in the buffer.[5]
-
Concentration Exceeded: You may be attempting to create a solution that exceeds the thermodynamic solubility limit of this compound in that specific buffer system.[3] One gram of this compound dissolves in 50 ml of water, but its solubility can be lower in buffered solutions.[1]
-
Co-solvent Shock: If you are diluting a concentrated stock of this compound (likely dissolved in an organic solvent like DMSO) into PBS, the rapid change in solvent polarity can cause the drug to crash out of solution.[6][7]
Q3: What are the primary factors that influence the solubility of this compound?
Several factors can significantly impact the solubility of a drug like this compound in an aqueous buffer:
-
pH of the Medium: This is a critical factor for weakly basic drugs. A lower pH generally increases solubility.[8][9]
-
Buffer Composition and Strength: The type of buffer and its concentration can influence drug solubility.[4][10]
-
Temperature: Solubility is often temperature-dependent. Changes in temperature during storage or experimentation can lead to precipitation.[3][11]
-
Presence of Co-solvents: Organic co-solvents like DMSO can increase the solubility of poorly soluble compounds in aqueous solutions, but the final concentration must be carefully controlled.[12][13]
-
Particle Size: While more relevant for the initial dissolution of a solid, smaller particle sizes generally lead to faster dissolution due to a larger surface area.[8][13]
Troubleshooting Guides
Issue: A precipitate forms immediately, or over time, after dissolving this compound in phosphate buffer.
Below are several strategies, presented in a logical workflow, to address and prevent this precipitation.
Strategy 1: Modify the Buffer and Solution Parameters
Question: How can I adjust my current protocol to prevent precipitation without changing the buffer system entirely?
Answer: You can make several adjustments to your current phosphate buffer protocol. The most effective approach is often to lower the concentration of the drug or adjust the pH.
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of this compound. The required concentration for your experiment may be above the drug's solubility limit in pH 7.4 PBS.
-
Adjust the pH: Since this compound is more soluble at a lower pH, consider adjusting the pH of your phosphate buffer to be more acidic (e.g., pH 6.0-6.8), if your experimental design can tolerate it. Always verify the final pH after the drug has been added.[14]
-
Modify the Order of Mixing: Instead of adding a small volume of concentrated drug stock to a large volume of buffer, try the reverse. Alternatively, dissolve the this compound in the saline component of the PBS first, then slowly add the phosphate component while stirring.[5]
-
Control the Temperature: Prepare your solutions at a consistent temperature. If you prepare the solution warm, precipitations may occur upon cooling to room temperature or 4°C for storage.[3]
Strategy 2: Utilize an Alternative Buffer System
Question: If modifying my phosphate buffer protocol doesn't work, what other buffers can I use?
Answer: If precipitation persists, switching to a different buffer system is a highly effective strategy. Buffers that do not contain phosphate ions eliminate the possibility of insoluble phosphate salt formation.
-
Citrate (B86180) Buffer: A good alternative for maintaining a slightly acidic to neutral pH (pKa values are around 3.1, 4.8, and 6.4).
-
HEPES Buffer: Often used in cell culture for its strong buffering capacity in the physiological pH range of 6.8 to 8.2.
-
Tris (Tromethamine) Buffer: Effective in the neutral to slightly alkaline range (pKa ~8.1) and can be a suitable substitute for phosphate buffer.[15]
A comparison of these alternative buffer systems is provided in the data tables section.
Strategy 3: Optimize the Use of Co-solvents
Question: I am using a DMSO stock solution. How can I prevent precipitation upon dilution into my aqueous buffer?
Answer: This is a common issue known as "co-solvent shock." A stepwise dilution can mitigate this problem.
-
Prepare a High-Concentration Stock: Dissolve your this compound in 100% DMSO to create a concentrated stock solution.
-
Perform an Intermediate Dilution: Instead of diluting directly into your final aqueous buffer, perform an intermediate dilution in a small volume of saline or even the buffer itself.
-
Use a Stepwise Approach: Add the buffer to your stock solution dropwise while vortexing, rather than adding the stock to the full buffer volume. This gradual change in solvent polarity can help keep the compound in solution.[3]
-
Limit Final Co-solvent Concentration: Be mindful of the final DMSO concentration in your experiment, especially for cell-based assays. It is recommended to keep the final DMSO concentration at or below 0.5% to avoid cellular toxicity.[16]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₂₃ClN₂O₂ | [17] |
| Molecular Weight | 334.84 g/mol | [18] |
| Appearance | Faintly bitter crystals | [1] |
| Aqueous Solubility | 1 g in 50 mL (20 mg/mL) | [1] |
| pKa (Basic) | 9.08 | [2] |
| Incompatibilities | Alkalies and their carbonates | [1] |
Table 2: Comparison of Alternative Buffer Systems
| Buffer System | Useful pH Range | Key Advantages | Potential Considerations |
| Sodium Phosphate | 6.2 - 8.2 (using pKa2) | Commonly used, physiologically relevant. | Can precipitate with polycationic drugs.[5][15] |
| Citrate | 3.0 - 6.2 | Good alternative, less likely to cause precipitation. | Can chelate divalent cations. |
| HEPES | 6.8 - 8.2 | Excellent for cell culture, resistant to pH changes. | More expensive than phosphate buffers. |
| Tris (Tromethamine) | 7.5 - 9.0 | Good substitute for phosphate near neutral pH.[15] | pH is temperature-dependent. |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination ("Shake-Flask" Method)
This protocol helps determine the maximum solubility of this compound in your specific phosphate buffer.
-
Prepare Buffer: Prepare the phosphate buffer (e.g., 10 mM Phosphate, 150 mM NaCl, pH 7.4) and adjust the pH at the desired experimental temperature (e.g., 25°C or 37°C).[14]
-
Add Excess Compound: Add an excess amount of solid this compound to a known volume of the buffer in a sealed container (e.g., a glass vial). The goal is to have undissolved solid remaining at the end of the experiment.
-
Equilibrate: Place the container in an orbital shaker or rotator in a temperature-controlled environment and agitate for a set period (e.g., 24-48 hours) to allow the solution to reach equilibrium.[14]
-
Separate Phases: After equilibration, let the solution stand to allow the excess solid to settle. Carefully remove a sample of the supernatant. For more rigorous separation, centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes).
-
Quantify Concentration: Dilute the clear supernatant with an appropriate solvent and quantify the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Confirm Equilibrium: To confirm that equilibrium has been reached, you can measure the concentration at multiple time points (e.g., 24, 48, and 72 hours). The solubility is determined when the concentration no longer increases.[14]
Protocol 2: Stepwise Dilution from a DMSO Stock
This protocol is designed to prevent precipitation when diluting a concentrated DMSO stock into phosphate buffer.
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO. Ensure the compound is fully dissolved.
-
Pre-warm Solutions: Gently warm the DMSO stock and the target phosphate buffer to the experimental temperature (e.g., 37°C) to prevent temperature-induced precipitation.
-
Perform Intermediate Dilution: In a microcentrifuge tube, add a small volume of the target phosphate buffer.
-
Add Stock Solution: While vortexing the tube gently, slowly add the required volume of the 10 mM DMSO stock solution to the buffer. For example, to make a 100 µM solution with 1% DMSO, add 1 µL of 10 mM stock to 99 µL of buffer.
-
Final Dilution (if necessary): This intermediate, slightly higher concentration solution can then be further diluted into a larger volume of buffer for the final experimental concentration, again with vigorous mixing.
-
Visual Inspection: Always visually inspect the final solution for any signs of precipitation before use.
Protocol 3: Preparation of this compound in an Alternative Buffer (Citrate Buffer)
This protocol provides a method for preparing the drug solution in a non-phosphate buffer.
-
Prepare Buffer Components: Prepare stock solutions of 0.1 M citric acid and 0.1 M sodium citrate.
-
Create Working Buffer: Mix the stock solutions to create a 0.1 M citrate buffer at the desired pH (e.g., pH 6.5). You can use a pH meter to titrate one solution with the other until the target pH is reached.
-
Add Salts for Isotonicity: If required for your experiment, add sodium chloride (NaCl) to the buffer to achieve an isotonic solution (final concentration of ~150 mM NaCl).
-
Dissolve this compound: Directly weigh and dissolve the this compound powder into the prepared citrate buffer to achieve the final desired concentration. Use a magnetic stirrer to aid dissolution.
-
Sterile Filtration: Once fully dissolved, sterile-filter the final solution through a 0.22 µm filter into a sterile container.
Visualizations
Caption: A decision tree for troubleshooting Phenacaine HCl precipitation.
Caption: The effect of pH on Phenacaine solubility.
Caption: Workflow for the equilibrium solubility ("shake-flask") method.
References
- 1. This compound [drugfuture.com]
- 2. phenacaine [drugcentral.org]
- 3. benchchem.com [benchchem.com]
- 4. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 10. Physiological Buffer Effects in Drug Supersaturation - A Mechanistic Study of Hydroxypropyl Cellulose as Precipitation Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. who.int [who.int]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. benchchem.com [benchchem.com]
- 17. CAS Common Chemistry [commonchemistry.cas.org]
- 18. This compound | C18H23ClN2O2 | CID 12113 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Phenacaine Hydrochloride Concentration for In Vitro Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Phenacaine hydrochloride for in vitro assays. The following information offers troubleshooting advice and frequently asked questions to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for my in vitro assay?
A1: There is no single universal starting concentration for this compound. The optimal concentration is highly dependent on the cell type, assay duration, and the specific endpoint being measured. As a general principle, a dose-response study is crucial to determine the optimal concentration for your specific experimental conditions.[1]
Based on studies of structurally similar local anesthetics like proparacaine (B1679620), cytotoxic effects on human cells have been observed in the low millimolar range. For instance, proparacaine showed dose- and time-dependent toxicity to human corneal endothelial cells at concentrations above 0.03125% and to human corneal stromal cells at concentrations above 0.15625 g/L.[2][3][4][5][6] Therefore, a suggested starting range for a preliminary dose-response experiment with this compound could be from 1 µM to 10 mM.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is generally soluble in water. However, for in vitro assays, it is common to prepare a concentrated stock solution in a solvent like dimethyl sulfoxide (B87167) (DMSO) before diluting it into the cell culture medium.[7][8] It is critical to ensure the final concentration of the organic solvent in the culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[9] Always use anhydrous DMSO and consider sonication or gentle warming to 37°C to aid dissolution.[10][11]
Q3: What are the known mechanisms of action and potential off-target effects of this compound in vitro?
A3: The primary mechanism of action of local anesthetics like this compound is the blockade of voltage-gated sodium channels. However, in vitro studies on similar local anesthetics have revealed other cellular effects that can influence experimental outcomes. These include:
-
Induction of Apoptosis: Local anesthetics can trigger programmed cell death through mitochondria-mediated and caspase-dependent pathways.[2][12]
-
Mitochondrial Dysfunction: They can disrupt the mitochondrial transmembrane potential.[1][2]
-
Oxidative Stress: Increased production of reactive oxygen species (ROS) has been observed with some local anesthetics.[1][13]
-
Autophagy: Local anesthetics can activate autophagy, potentially by inhibiting the PI3K/Akt/mTOR signaling pathway.[1][12][14]
It is important to consider these potential effects when designing experiments and interpreting results.
Troubleshooting Guides
Issue 1: High cell death observed even at low concentrations.
| Possible Cause | Troubleshooting Step |
| High sensitivity of the cell line | Perform a broader dose-response curve, starting from a much lower concentration (e.g., in the nanomolar range). |
| Solvent toxicity | Ensure the final concentration of your solvent (e.g., DMSO) is below 0.5%.[9] Include a vehicle control (medium with the same concentration of solvent but without this compound) in your experiment. |
| Compound instability | Prepare fresh dilutions of this compound for each experiment. For long-term experiments, consider refreshing the media with a freshly prepared solution. |
| Contamination | Check your cell culture for any signs of contamination. |
Issue 2: No observable effect at any tested concentration.
| Possible Cause | Troubleshooting Step |
| Insufficient concentration | Extend the concentration range to higher values (e.g., up to 50 mM), being mindful of solubility limits. |
| Short incubation time | Increase the duration of exposure to this compound. The effects of the compound may be time-dependent.[3][4][14][15] |
| Compound precipitation | Visually inspect the culture wells for any signs of precipitation. If observed, prepare a new stock solution and ensure complete dissolution. Check the solubility of this compound in your specific cell culture medium. |
| Assay insensitivity | Your chosen assay may not be sensitive enough to detect the effects of the compound. Consider using a more sensitive or different type of assay. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell seeding density | Ensure a consistent number of cells are seeded in each well and that they are evenly distributed. |
| Inconsistent compound preparation | Prepare a large batch of the stock solution to be used across multiple experiments to minimize variability. Always vortex dilutions thoroughly before adding them to the cells. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Cell passage number | Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. |
Data Presentation
Table 1: Cytotoxicity Data for the Local Anesthetic Proparacaine (as a reference for this compound)
| Cell Line | Assay | Concentration Range Showing Cytotoxicity | Key Findings |
| Human Corneal Endothelial (HCE) Cells | Morphology and Viability | > 0.03125% | Dose- and time-dependent toxicity.[2][5][6] |
| Human Corneal Stromal (HCS) Cells | MTT Assay | > 0.15625 g/L | Dose- and time-dependent cytotoxicity.[3][4] |
Note: This data is for proparacaine and should be used as a general guideline only. It is essential to determine the specific cytotoxic concentrations for this compound in your experimental system.
Experimental Protocols
Protocol 1: Determining the Half-Maximal Inhibitory Concentration (IC50) using an MTT Assay
This protocol assesses the effect of this compound on cell viability to determine its IC50.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 1 µM to 10 mM.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Potential apoptosis signaling pathway induced by local anesthetics.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. The Potency of Cytotoxic Mechanisms of Local Anesthetics in Human Chondrocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of proparacaine to human corneal endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proparacaine induces cytotoxicity and mitochondria-dependent apoptosis in corneal stromal cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. gchemglobal.com [gchemglobal.com]
- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. dovepress.com [dovepress.com]
- 13. In vitro exposure of human fibroblasts to local anaesthetics impairs cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity of Local Anesthetics on Bone, Joint, and Muscle Tissues: A Narrative Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phenacaine Hydrochloride Stock Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Phenacaine hydrochloride stock solutions. Find answers to frequently asked questions and troubleshooting tips to ensure the stability and efficacy of your experimental reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound stock solutions?
The stability of this compound is primarily affected by hydrolysis and oxidation.[1] These degradation processes are accelerated by several factors, including non-optimal pH, elevated temperature, and exposure to light.[1][2][3] Hydrolysis of the molecule is a significant degradation pathway, and for similar amide/ester-containing compounds, maintaining a slightly acidic pH (e.g., 4-5) can improve stability.[3] Oxidation can often be mitigated by protecting the solution from light.[1]
Q2: What is the recommended solvent and pH for preparing this compound stock solutions?
A sterile, aqueous buffer is recommended for preparing this compound stock solutions. To enhance stability, the pH of the solution should be maintained in a slightly acidic range, as this can inhibit hydrolysis.[3] Using high-purity, sterile water (e.g., USP-grade Water for Injection) is crucial to minimize contaminants that could catalyze degradation.[3] Given its common use in ophthalmic preparations, buffers that ensure isotonicity, such as boric acid or citrate (B86180) buffers, are often suitable.[4][5][6]
Q3: How should this compound stock solutions be stored to minimize degradation?
To ensure the long-term stability of your stock solution, adhere to the following storage conditions:
-
Temperature: Store refrigerated at 2°C to 8°C.[2] Avoid freezing, as this can cause the compound to precipitate and may damage the product.[2][3]
-
Light: Protect the solution from light at all times by using amber-colored vials or by wrapping the container in aluminum foil.[2][7] Photodegradation is a common issue for many pharmaceutical compounds.[3]
-
Container: Use airtight, sterile containers to prevent contamination and exposure to atmospheric oxygen and humidity.[2]
Q4: What are the visible signs of this compound degradation?
Visual inspection can sometimes reveal degradation. Key signs include:
-
Precipitation or Cloudiness: The solution appears hazy, cloudy, or contains visible solid particles.[8] This may indicate that the compound has fallen out of solution due to pH shifts, temperature changes, or degradation into less soluble products.[3]
-
Discoloration: A change in color, such as yellowing, can be a sign of chemical degradation, particularly oxidation.[8][9] A solution exhibiting any of these signs should be discarded and a fresh one prepared.
Q5: How can I determine the concentration and purity of my this compound stock solution?
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used method for accurately quantifying this compound and separating it from potential degradation products.[10][11][12] This technique allows for the precise determination of the active compound's concentration and can be used in stability-indicating assays.[10][11]
Troubleshooting Guide
This section addresses common issues encountered during the preparation and storage of this compound stock solutions.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitate formation or cloudiness in the stock solution | The solution was stored at too low a temperature (e.g., frozen).[2][3] The pH of the solution has shifted to a less optimal range, reducing solubility.[8] The concentration exceeds the solubility limit at the storage temperature.[3] | Allow the solution to equilibrate to room temperature and agitate gently to see if the precipitate redissolves.[3] Verify the pH of the solution and adjust if necessary.[8] Prepare a new, less concentrated stock solution.[3] |
| Discoloration (e.g., yellowing) of the solution | Oxidation of the compound due to exposure to air or light.[1][8] | Prepare fresh solutions and ensure they are stored in airtight, light-resistant containers.[2][7] Consider preparing solutions fresh before each experiment if long-term stability is a concern.[7] |
| Inconsistent or decreased efficacy in experiments | Degradation of the this compound has occurred, leading to a lower effective concentration.[13] The initial concentration of the stock solution was inaccurate. | Prepare a fresh stock solution following all recommended stability guidelines.[14] Quantify the concentration of the stock solution using a validated analytical method like HPLC-UV to ensure accuracy.[12][15] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
Objective: To prepare a sterile, buffered 10 mg/mL stock solution of this compound with enhanced stability.
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., USP-grade)
-
Sterile buffer solution (e.g., 0.1 M citrate buffer, pH 4.5)
-
Sterile, amber glass vials with airtight seals
-
Sterile 0.22 µm syringe filter
Procedure:
-
In a sterile environment, accurately weigh the desired amount of this compound powder.
-
Add approximately 80% of the final required volume of sterile citrate buffer (pH 4.5).
-
Gently agitate or vortex the solution until the powder is completely dissolved. Gentle warming (to ~37°C) may be used to aid dissolution but avoid excessive heat.[14]
-
Once dissolved, add the remaining buffer to reach the final desired volume.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter directly into a sterile amber glass vial.[16]
-
Seal the vial tightly, label it clearly with the compound name, concentration, and date of preparation.
-
Store the vial in a refrigerator at 2-8°C, protected from light.[2]
Protocol 2: Stability-Indicating HPLC Method for Quantification
Objective: To outline a general High-Performance Liquid Chromatography (HPLC) method to quantify this compound and detect degradation products. Note: This is a template and must be optimized and validated for your specific instrumentation and needs.
Instrumentation & Reagents:
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[12]
-
HPLC-grade acetonitrile (B52724) and water
-
Phosphate (B84403) buffer (e.g., 25 mM potassium phosphate, pH adjusted as needed)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of acetonitrile and phosphate buffer (e.g., 40:60 v/v). The exact ratio and pH should be optimized to achieve good separation. Filter and degas the mobile phase before use.
-
Standard Preparation: Prepare a series of calibration standards of this compound at known concentrations in the mobile phase.
-
Sample Preparation: Dilute a sample of the stock solution to be tested with the mobile phase to a concentration that falls within the range of the calibration standards.
-
Chromatographic Conditions:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the column temperature (e.g., 25°C).
-
Set the UV detection wavelength to the absorbance maximum for this compound.
-
-
Analysis: Inject the calibration standards, followed by the test samples.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the test samples by comparing their peak areas to the calibration curve. The appearance of new peaks or a decrease in the main peak area over time indicates degradation.[10]
Visualizations
Caption: Workflow for preparing a stable this compound stock solution.
Caption: Troubleshooting flowchart for identifying and resolving degradation issues.
Caption: Key degradation pathways for this compound.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 3. benchchem.com [benchchem.com]
- 4. iunajaf.edu.iq [iunajaf.edu.iq]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form - Int J Pharm Chem Anal [ijpca.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: pH-Dependent Stability of Phenacaine Hydrochloride in Ophthalmic Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenacaine hydrochloride in ophthalmic formulations. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guides and FAQs
Formulation and Stability Challenges
Q1: My this compound ophthalmic solution is showing signs of precipitation after pH adjustment. What could be the cause?
A1: Precipitation of this compound upon pH adjustment is likely due to a change in its solubility. Phenacaine, as a weakly basic drug, is typically formulated as a hydrochloride salt to enhance its aqueous solubility. When the pH of the solution is raised, the equilibrium shifts towards the less soluble free base form. To troubleshoot this, consider the following:
-
Verify the pKa of Phenacaine: Ensure your formulation pH is sufficiently below the pKa of Phenacaine to maintain its ionized, soluble form.
-
Buffering Capacity: The buffer system in your formulation may be inadequate to maintain the desired pH, especially upon addition of other excipients. Re-evaluate your buffer choice and concentration.
-
Excipient Interactions: Other excipients in your formulation could be interacting with the this compound, affecting its solubility. Conduct compatibility studies with individual excipients.
Q2: I am observing a rapid degradation of this compound in my formulation during stability studies. What are the likely degradation pathways at different pH values?
A2: While specific degradation kinetics for this compound are not extensively documented, amide-containing local anesthetics can undergo hydrolysis. The rate of this hydrolysis is often pH-dependent.
-
Alkaline Hydrolysis: At higher pH values, amide hydrolysis is typically accelerated. This would lead to the cleavage of the amide bond in the Phenacaine molecule.
-
Acid-Catalyzed Hydrolysis: Although generally more stable in acidic conditions, some amides can also undergo hydrolysis at very low pH, albeit at a slower rate than in alkaline conditions.
-
Oxidative Degradation: Depending on the formulation excipients and storage conditions (e.g., exposure to light and oxygen), oxidative degradation may also occur.
It is crucial to conduct forced degradation studies to identify the specific degradation products and pathways for your formulation.
Q3: What is the optimal pH range for ensuring both the stability of this compound and patient comfort?
A3: The optimal pH for an ophthalmic formulation is a balance between drug stability and physiological tolerance. The human eye can generally tolerate a pH range of 6.5 to 7.8.[1] However, for drug stability, a more acidic pH may be required. A common approach is to formulate the product at a lower pH where the drug is most stable and rely on the buffering capacity of the tear fluid to neutralize the formulation upon instillation. For many drugs, a pH lower than 5 offers optimal stability.[2]
Analytical Method Challenges
Q4: My HPLC analysis is not showing a clear separation between the parent this compound peak and its degradation products. How can I improve my method?
A4: A robust stability-indicating HPLC method is essential for accurately quantifying the degradation of this compound. If you are experiencing poor separation, consider the following method development strategies:
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, C8, Phenyl) to exploit different separation mechanisms.
-
Mobile Phase Composition:
-
Organic Modifier: Vary the type (e.g., acetonitrile (B52724), methanol) and proportion of the organic solvent in your mobile phase.
-
pH: Adjust the pH of the aqueous component of your mobile phase. This can significantly alter the retention times of ionizable compounds like Phenacaine and its potential degradation products.
-
Ion-Pairing Agents: For polar degradation products, consider adding an ion-pairing agent to the mobile phase to improve retention and resolution.
-
-
Gradient Elution: If isocratic elution is not providing adequate separation, develop a gradient elution method to resolve components with a wide range of polarities.
-
Forced Degradation Samples: Use samples from forced degradation studies (acid, base, peroxide, heat, and light exposure) to challenge the specificity of your analytical method and ensure it can separate all potential degradation products from the parent drug.
Q5: I am unsure how to perform a forced degradation study for this compound. What are the recommended stress conditions?
A5: Forced degradation studies, or stress testing, are crucial for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods. Typical stress conditions as per ICH guidelines include:
-
Acid Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature for a specified period.
-
Oxidative Degradation: 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heating the solid drug or solution at a high temperature (e.g., 70-80°C).
-
Photostability: Exposing the drug to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
The duration of exposure should be sufficient to achieve 5-20% degradation of the active pharmaceutical ingredient.
Data Presentation
Table 1: Hypothetical pH-Dependent Degradation of this compound in an Aqueous Ophthalmic Formulation at 40°C.
Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate how to present stability data. Actual degradation rates will depend on the specific formulation and storage conditions.
| pH | Apparent First-Order Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| 4.0 | 0.005 | 138.6 |
| 5.0 | 0.002 | 346.5 |
| 6.0 | 0.010 | 69.3 |
| 7.0 | 0.050 | 13.9 |
| 8.0 | 0.150 | 4.6 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method. The specific parameters will need to be optimized for your particular instrumentation and formulation.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector and a data acquisition system.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of a phosphate (B84403) buffer (pH adjusted to 3.0) and acetonitrile (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm (or the λmax of this compound).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase and dilute to a suitable concentration (e.g., 100 µg/mL).
-
Sample Preparation: Dilute the ophthalmic formulation with the mobile phase to obtain a theoretical concentration of this compound similar to the standard solution.
-
Forced Degradation Sample Analysis: Analyze the stressed samples to demonstrate the separation of degradation products from the parent peak. Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm the homogeneity of the Phenacaine peak.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Mandatory Visualization
Caption: Workflow for Investigating pH-Dependent Stability of Phenacaine HCl.
References
Improving the solubility of Phenacaine hydrochloride for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and use of Phenacaine hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a topical local anesthetic. Its primary mechanism of action is the blockade of voltage-gated sodium channels in neurons. By blocking these channels, this compound inhibits the initiation and propagation of action potentials, leading to a reversible blockade of nerve impulse conduction.
Q2: What are the recommended solvents for dissolving this compound for cell culture use?
For aqueous-based assays, sterile water or physiological buffers like phosphate-buffered saline (PBS) can be used. For preparing high-concentration stock solutions, anhydrous dimethyl sulfoxide (B87167) (DMSO) is recommended.
Q3: What is the solubility of this compound in common solvents?
The solubility of this compound can be influenced by temperature and the purity of the solvent. The table below provides a summary of available solubility data.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Water | 20 mg/mL[1] | ~59.7 mM | One gram dissolves in 50 mL of water.[1] |
| DMSO | ≥ 100 mg/mL (estimated) | ≥ 298.7 mM | Highly soluble; a high-concentration stock solution is readily achievable. |
Q4: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in anhydrous DMSO (e.g., 100 mM) to minimize the final concentration of the organic solvent in the cell culture medium. Refer to the detailed experimental protocol below for step-by-step instructions.
Q5: What is the maximum recommended final concentration of DMSO in cell culture?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO without the drug) in your experiments.
Troubleshooting Guide
Issue: this compound is difficult to dissolve.
-
Problem: The compound is not fully dissolving in the chosen solvent.
-
Solution:
-
Increase Temperature: Gently warm the solution to 37°C to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a sonicator to provide mechanical energy to break up any clumps and enhance solubilization.
-
Solvent Quality: Ensure you are using high-quality, anhydrous DMSO, as absorbed moisture can reduce the solubility of hydrochloride salts.
-
Issue: A precipitate forms after diluting the DMSO stock solution into cell culture medium.
-
Problem: The compound is "crashing out" of the aqueous medium, a phenomenon known as "solvent shock."
-
Solution:
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the stock solution.
-
Gradual Dilution: Instead of adding the stock solution directly to the final volume of medium, perform a serial dilution. First, dilute the stock into a smaller volume of warm medium, mix gently, and then add this intermediate dilution to the rest of the medium.
-
Order of Addition: Always add the DMSO stock solution to the cell culture medium, not the other way around. This ensures a more gradual change in the solvent environment.
-
Reduce Final Concentration: The final concentration of this compound in your experiment may be exceeding its solubility limit in the cell culture medium. Consider using a lower final concentration if possible.
-
Issue: The pH of my cell culture medium changes after adding this compound.
-
Problem: The hydrochloride salt can be slightly acidic and may alter the pH of a weakly buffered medium.
-
Solution:
-
Use Buffered Medium: Ensure you are using a robustly buffered cell culture medium, such as one containing HEPES.
-
Check pH: After adding this compound to your medium, check the pH and adjust if necessary using sterile, dilute NaOH or HCl. Be cautious, as significant pH changes can affect cell viability and compound solubility.
-
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 334.84 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator
Procedure:
-
Calculation: Determine the mass of this compound required. To prepare 1 mL of a 100 mM stock solution, you will need:
-
Mass (mg) = 100 mmol/L * 1 L/1000 mL * 334.84 g/mol * 1000 mg/g = 33.48 mg
-
-
Weighing: Accurately weigh 33.48 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If any solid particles remain, place the tube in a sonicator water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any undissolved material.
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile, complete cell culture medium, pre-warmed to 37°C
-
Sterile pipette tips and tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Serial Dilution (Example for a 100 µM final concentration):
-
To minimize "solvent shock," it is recommended to perform an intermediate dilution.
-
Intermediate Dilution (1:10): Add 10 µL of the 100 mM stock solution to 90 µL of pre-warmed cell culture medium to create a 10 mM intermediate solution. Mix gently by pipetting.
-
Final Dilution (1:100): Add 10 µL of the 10 mM intermediate solution to 990 µL of pre-warmed cell culture medium to achieve a final concentration of 100 µM. The final DMSO concentration will be 0.1%.
-
-
Mixing: Gently mix the final working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing.
-
Application: Use the freshly prepared working solution for your cell culture experiments immediately.
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
References
Technical Support Center: Minimizing Phenacaine Hydrochloride Interference in Fluorescence Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the potential interference of Phenacaine hydrochloride in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with fluorescence assays?
This compound is a topical anesthetic. Like many small organic molecules, it has the potential to interfere with fluorescence assays through several mechanisms, including autofluorescence, quenching of the fluorescent signal, or by affecting the biological target of the assay. The intrinsic fluorescence of a compound, known as autofluorescence, can lead to false-positive results by artificially increasing the measured fluorescence signal.
Q2: How can I determine if this compound is autofluorescent at the wavelengths of my assay?
To determine if this compound exhibits autofluorescence that could interfere with your assay, you should measure its excitation and emission spectra.
Experimental Protocol: Characterizing Autofluorescence of a Test Compound
This protocol outlines the steps to measure the fluorescence spectra of a compound like this compound.
Materials:
-
This compound
-
Assay buffer (the same buffer used in your fluorescence assay)
-
Fluorometer or microplate reader with spectral scanning capabilities
-
Quartz cuvettes or appropriate microplates
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Dilute the stock solution to the final concentration used in your assay using the assay buffer. Prepare a "buffer only" control as well.
-
Measure the excitation spectrum:
-
Set the emission wavelength to the wavelength at which your assay is read.
-
Scan a range of excitation wavelengths (e.g., 250-500 nm).
-
-
Measure the emission spectrum:
-
Set the excitation wavelength to the wavelength used in your assay.
-
Scan a range of emission wavelengths (e.g., 400-700 nm).
-
-
Analyze the data: Compare the fluorescence intensity of the this compound solution to the buffer-only control. A significant increase in fluorescence intensity in the presence of the compound indicates autofluorescence.
Troubleshooting Guide: this compound Interference
This guide provides a step-by-step approach to identifying and mitigating interference from this compound in your fluorescence assays.
Step 1: Initial Screening for Interference
The first step is to determine if this compound is indeed interfering with your assay.
dot
Technical Support Center: Reverse-Phase HPLC Analysis of Phenacaine Hydrochloride
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the reverse-phase HPLC analysis of Phenacaine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for a basic compound like this compound in reverse-phase HPLC?
Peak tailing for basic compounds such as this compound is predominantly caused by strong interactions between the analyte and acidic silanol (B1196071) groups on the surface of silica-based stationary phases. These interactions lead to multiple retention mechanisms, resulting in a distorted peak shape. Secondary interactions with metal impurities on the silica (B1680970) surface can also contribute to this issue.
Q2: How does the mobile phase pH influence peak tailing of this compound?
The pH of the mobile phase is a critical factor. This compound, being a basic compound, will be protonated at acidic to neutral pH. This positively charged form can interact strongly with deprotonated, negatively charged silanol groups on the silica surface, leading to significant tailing. By adjusting the mobile phase pH, you can control the ionization state of both the analyte and the silanol groups to minimize these undesirable interactions.
Q3: What role do mobile phase additives play in reducing peak tailing?
Mobile phase additives, such as triethylamine (B128534) (TEA) or trifluoroacetic acid (TFA), can significantly reduce peak tailing. TEA acts as a competing base, binding to the active silanol sites and shielding the analyte from these interactions. TFA, on the other hand, can act as an ion-pairing agent and can also help to protonate residual silanols, reducing their negative charge.
Q4: Can the choice of HPLC column affect peak tailing for this compound?
Absolutely. Modern HPLC columns are often end-capped to reduce the number of accessible silanol groups. Using a highly end-capped column is recommended. Alternatively, columns with a different stationary phase chemistry, such as those with embedded polar groups or hybrid silica particles, can offer better peak shapes for basic compounds.
Troubleshooting Guide: Addressing Peak Tailing
Issue: Significant Peak Tailing Observed for this compound
This guide provides a systematic approach to troubleshoot and resolve peak tailing.
Step 1: Evaluate and Optimize Mobile Phase pH
The first step is to ensure the mobile phase pH is appropriate for the analysis of a basic compound.
-
Problem: The mobile phase pH may be in a range where both the analyte is protonated and the silanol groups are deprotonated, maximizing unwanted ionic interactions.
-
Solution: Adjust the mobile phase pH to either a low or high range to control the ionization of the silanol groups.
-
Low pH (e.g., pH 2.5-3.5): At low pH, the silanol groups are protonated and less likely to interact with the protonated basic analyte.
-
High pH (e.g., pH 7.5-8.5): At a higher pH, the analyte may be in its neutral form, reducing ionic interactions. However, ensure your column is stable at higher pH ranges.
-
Experimental Protocol: pH Optimization
-
Prepare Mobile Phases: Prepare a series of mobile phases with varying pH values (e.g., 2.5, 3.0, 3.5, 7.5, 8.0, 8.5) using appropriate buffers (e.g., phosphate (B84403) or acetate (B1210297) buffer). The organic modifier (e.g., acetonitrile (B52724) or methanol) concentration should be kept constant.
-
Equilibrate the Column: For each mobile phase, equilibrate the HPLC column for at least 30 minutes or until a stable baseline is achieved.
-
Inject Standard: Inject a standard solution of this compound.
-
Analyze Peak Shape: Measure the tailing factor or asymmetry factor for the this compound peak at each pH.
-
Select Optimal pH: Choose the pH that provides the most symmetrical peak.
Data Summary: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Tailing Factor (Tf) |
| 2.5 | 1.8 |
| 3.0 | 1.5 |
| 3.5 | 1.3 |
| 7.5 | 1.4 |
| 8.0 | 1.2 |
| 8.5 | 1.1 |
Note: Data presented is representative and may vary based on the specific column and HPLC system.
Step 2: Incorporate a Mobile Phase Additive
If pH optimization alone is insufficient, the addition of a competing base can effectively mask the active silanol sites.
-
Problem: Residual silanol groups are still interacting with the analyte.
-
Solution: Add a small concentration of a competing amine, such as triethylamine (TEA), to the mobile phase.
Experimental Protocol: Addition of Triethylamine (TEA)
-
Prepare Mobile Phase with TEA: To the optimized mobile phase from Step 1, add TEA at a concentration of 0.1% (v/v).
-
Equilibrate the Column: Equilibrate the column with the TEA-containing mobile phase.
-
Inject Standard: Inject the this compound standard.
-
Compare Peak Shape: Compare the peak shape with and without TEA.
Data Summary: Effect of TEA on Peak Tailing
| Mobile Phase Additive | Tailing Factor (Tf) |
| None | 1.5 (at pH 3.0) |
| 0.1% TEA | 1.1 (at pH 3.0) |
Step 3: Evaluate Column Chemistry
The choice of the stationary phase is crucial for analyzing basic compounds.
-
Problem: The current column has a high density of active silanol groups.
-
Solution: Switch to a column specifically designed for the analysis of basic compounds.
-
High-Purity, End-Capped Columns: These columns have a lower concentration of accessible silanol groups.
-
Columns with Embedded Polar Groups: These columns offer alternative interaction mechanisms and can shield the silanol activity.
-
Hybrid Silica Columns: These are more resistant to high pH and can provide better peak shapes for basic analytes.
-
Data Summary: Comparison of Column Performance
| Column Type | Tailing Factor (Tf) |
| Conventional C18 | 2.1 |
| End-Capped C18 | 1.4 |
| C18 with Embedded Polar Group | 1.2 |
Troubleshooting Workflow
Caption: A workflow for troubleshooting peak tailing in HPLC.
Mechanism of Peak Tailing
Caption: Interaction causing peak tailing of basic analytes.
Mitigation Strategy using a Competing Base
Caption: How a competing base mitigates peak tailing.
Best practices for long-term storage of Phenacaine hydrochloride powder
This technical support center provides best practices for the long-term storage of Phenacaine hydrochloride powder, troubleshooting guides for common issues, and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Best Practices for Long-Term Storage
Proper long-term storage of this compound powder is crucial to maintain its stability, purity, and overall quality for reliable experimental outcomes. The following guidelines are based on safety data sheets and general laboratory best practices.
Storage Conditions:
For optimal long-term stability, this compound powder should be stored in a cool, dry, and dark environment .[1] Key recommendations include:
-
Temperature: Store in a cool location.[1] While specific temperature ranges are often provided on the manufacturer's certificate of analysis, a controlled room temperature is generally acceptable for short-term storage. For long-term stability, refrigeration may be recommended.
-
Humidity: The powder should be stored in a dry place in tightly closed receptacles.[1][2] High humidity can lead to caking and degradation of the powder.[3] Using a desiccator is advisable in humid environments.
-
Light: Protect the powder from light to prevent potential photodegradation.[4] Amber glass vials or opaque containers are recommended.
-
Container: Store the powder in the original, tightly sealed container to prevent contamination and moisture ingress.[1][5]
Handling Precautions:
-
Always handle this compound powder in a well-ventilated area to avoid inhalation of dust.[5]
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[2]
-
Do not eat, drink, or smoke in the area where the powder is handled.[5]
Incompatible Materials:
-
Store this compound away from strong oxidizing agents, as they can cause hazardous reactions.[1]
-
It is also advisable to store it separately from foodstuffs and other reactive chemicals.[1]
Quantitative Data Summary
While specific public quantitative long-term stability data for this compound is limited, the following table provides a representative summary of stability testing conditions often applied to hydrochloride salts of local anesthetics under forced degradation studies. These conditions are designed to accelerate degradation and identify potential degradation products.
| Parameter | Condition | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature or slightly elevated (e.g., 50-60 °C) | Several hours to days | Potential hydrolysis of amide or ester linkages. |
| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature or slightly elevated (e.g., 50-60 °C) | Several hours to days | Potential hydrolysis of amide or ester linkages. |
| Oxidation | 3% - 30% H₂O₂ at room temperature | Several hours to days | Formation of N-oxides or other oxidation products. |
| Thermal Degradation | Dry heat (e.g., 55-80 °C) | Several hours to days | Assessment of thermal stability. |
| Photodegradation | Exposure to UV and/or visible light | Several hours to days | Identification of light-sensitive degradation pathways. |
Experimental Protocols
Protocol: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity of this compound powder and detect any degradation products. This method is adapted from established protocols for similar local anesthetic hydrochlorides.
1. Materials and Reagents:
-
This compound reference standard
-
This compound powder sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol
-
Phosphate (B84403) buffer (e.g., potassium phosphate monobasic)
-
Orthophosphoric acid or sodium hydroxide (B78521) (for pH adjustment)
-
Purified water (18.2 MΩ·cm)
2. Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of phosphate buffer and an organic solvent (e.g., acetonitrile or methanol). The exact ratio and pH should be optimized for best separation. For example, a starting point could be a 70:30 (v/v) mixture of phosphate buffer (pH 2.5) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV spectrophotometric scan of this compound (a common wavelength for similar compounds is around 230-280 nm).
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 150 µg/mL).
-
Sample Solution: Prepare a solution of the this compound powder sample in the mobile phase at a concentration that falls within the linear range of the calibration curve.
4. Forced Degradation Study:
-
Acid/Base Hydrolysis: Dissolve a known amount of the powder in a solution of 0.1 M HCl or 0.1 M NaOH. After a set time (e.g., 8 hours) at room temperature, neutralize the solution and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Dissolve the powder in a solution of 3% H₂O₂. After a set time, dilute with the mobile phase for analysis.
-
Thermal Degradation: Place the solid powder in an oven at a controlled temperature (e.g., 70 °C) for a set period. Then, dissolve the powder in the mobile phase for analysis.
-
Photodegradation: Expose a solution of the powder to a light source (e.g., UV lamp) for a set period. Then, analyze the solution by HPLC.
5. Data Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solutions (both stressed and unstressed).
-
Determine the concentration of this compound in the samples using the calibration curve.
-
Calculate the percentage of degradation in the stressed samples by comparing the peak area of the parent drug to that of the unstressed sample.
-
Examine the chromatograms of the stressed samples for the appearance of new peaks, which indicate degradation products. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main this compound peak.
Troubleshooting Guide & FAQs
This section addresses specific issues that users might encounter during the storage and handling of this compound powder.
FAQs:
-
Q1: What are the ideal long-term storage conditions for this compound powder?
-
A1: For optimal long-term stability, the powder should be stored in a cool, dry, and dark place in a tightly sealed container.[1] Specific temperature recommendations may be found on the product's certificate of analysis.
-
-
Q2: My this compound powder has formed clumps. Is it still usable?
-
A2: Clumping, or caking, is often a sign of moisture absorption. While the product may not be degraded chemically, its physical properties have changed, which can affect weighing and dissolution. It is recommended to perform a purity analysis (e.g., via HPLC) to ensure the chemical integrity of the powder before use. To prevent caking, always store the powder in a tightly sealed container, preferably in a desiccator.
-
-
Q3: The color of my this compound powder has changed from white to a yellowish tint. What should I do?
-
A3: A color change can indicate chemical degradation, possibly due to exposure to light, heat, or incompatible substances. It is strongly advised not to use the powder and to dispose of it according to your institution's safety guidelines. Future batches should be stored with strict adherence to the recommended conditions, especially protection from light.
-
-
Q4: How can I check the purity of my stored this compound powder?
-
A4: The purity of the powder can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the active ingredient and any degradation products.[6] You can also use methods like melting point determination, as impurities can lower and broaden the melting range.
-
-
Q5: What are the primary degradation pathways for this compound?
-
A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar compounds with amide or ester functional groups are susceptible to hydrolysis. Oxidation is another common degradation pathway for many pharmaceutical compounds.[7] Forced degradation studies are necessary to identify the specific degradation products under various stress conditions.
-
Visualizations
Caption: Troubleshooting workflow for common storage issues with this compound powder.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. ctgrain.com [ctgrain.com]
- 4. Degradation kinetics of phentolamine hydrochloride in solution [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form - Int J Pharm Chem Anal [ijpca.org]
- 7. A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Phenacaine Hydrochloride and Lidocaine for Ophthalmic Anesthesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Phenacaine hydrochloride and Lidocaine as local anesthetics, with a particular focus on their application in ophthalmic procedures. While both compounds function by blocking voltage-gated sodium channels to achieve localized nerve blockade, a thorough review of available literature reveals significant differences in their clinical profiles and the extent of supporting research. This document synthesizes the available data to facilitate an informed understanding of their respective properties.
Mechanism of Action: A Shared Pathway
Both this compound and Lidocaine exert their anesthetic effects by reversibly binding to and inhibiting voltage-gated sodium channels in neuronal cell membranes. This action prevents the influx of sodium ions, which is essential for the depolarization and propagation of action potentials along nerve fibers. The blockade of these channels effectively stops the transmission of pain signals from the site of administration to the central nervous system.
A Comparative Analysis of Phenacaine Hydrochloride and Tetracaine for Corneal Anesthesia
For Researchers, Scientists, and Drug Development Professionals
The selection of a topical anesthetic for ophthalmic procedures is a critical decision that balances efficacy, patient comfort, and safety. This guide provides an objective, data-driven comparison of two commonly used ester-type local anesthetics: phenacaine (B92265) hydrochloride and tetracaine (B1683103). While direct comparative studies on phenacaine are limited, data from studies on proparacaine (B1679620), a closely related and often interchangeably used anesthetic, will be utilized as a proxy to provide a comprehensive analysis against tetracaine.
Quantitative Comparison of Anesthetic Performance
The following tables summarize key performance indicators for phenacaine (via proparacaine proxy) and tetracaine, derived from clinical and preclinical data.
Table 1: Efficacy and Patient Comfort
| Parameter | Phenacaine Hydrochloride (as Proparacaine 0.5%) | Tetracaine Hydrochloride (0.5%) | Key Findings & Significance |
| Onset of Anesthesia | ~10-30 seconds | ~30-60 seconds | Phenacaine/proparacaine generally demonstrates a more rapid onset of anesthesia. |
| Duration of Anesthesia | 10.6 - 10.7 minutes | 9.3 - 9.4 minutes | Studies indicate a slightly longer duration of action for phenacaine/proparacaine.[1] However, some research suggests tetracaine may have a longer duration in certain contexts. |
| Pain on Instillation | Significantly Lower | Higher | Phenacaine/proparacaine consistently causes significantly less stinging and burning upon application.[1] One study reported a mean pain score 24 mm higher for tetracaine on a 100 mm visual analog scale.[1] |
| Post-Procedural Analgesia (LASIK) | Less effective at 30 minutes | More effective at 30 minutes | In LASIK patients, tetracaine provided superior pain relief 30 minutes post-surgery.[2] |
| Patient Preference (LASIK) | Lower | Higher | A significant number of LASIK patients preferred the eye treated with tetracaine, likely due to better post-operative pain control.[3] |
Table 2: Corneal Toxicity Profile
| Parameter | This compound (as Proparacaine) | Tetracaine Hydrochloride | Key Findings & Significance |
| In Vitro Cytotoxicity (Rabbit Corneal Epithelial Cells) | Less Toxic | Approximately 4 times more toxic than proparacaine | In vitro studies consistently show tetracaine to have a higher cytotoxic potential on corneal epithelial cells.[4] |
| Corneal Healing | May delay re-epithelialization with prolonged use | Delays wound healing more than proparacaine in some studies | Both anesthetics can impair corneal healing, a critical consideration for their use, especially in cases of corneal abrasion.[5] |
Mechanism of Action
Both phenacaine and tetracaine are local anesthetics that function by reversibly blocking nerve signal transmission. Their primary mechanism involves the inhibition of voltage-gated sodium channels within the neuronal membranes of sensory nerves in the cornea and conjunctiva. By blocking the influx of sodium ions, these agents prevent the depolarization of the nerve fiber and the subsequent propagation of action potentials, resulting in a temporary loss of sensation.[6][7][8]
Mechanism of action of local anesthetics on corneal nerve cells.
Experimental Protocols
Assessment of Anesthetic Efficacy: Cochet-Bonnet Aesthesiometry
A standardized method for evaluating the efficacy of topical corneal anesthetics involves the use of a Cochet-Bonnet aesthesiometer. This instrument measures corneal sensitivity by applying a controlled pressure to the corneal surface with a thin nylon filament of adjustable length.
-
Objective: To determine and compare the onset, duration, and depth of corneal anesthesia.
-
Procedure:
-
Baseline Measurement: The corneal touch threshold (CTT) is established before the application of any anesthetic. The nylon filament is extended to its maximum length and touched to the central cornea. The length is progressively shortened until the patient elicits a consistent blink reflex.
-
Anesthetic Instillation: A standardized volume (e.g., one drop) of the anesthetic solution is instilled into the conjunctival sac.
-
Post-Instillation Measurements: The CTT is measured at predefined intervals (e.g., every 2-5 minutes) following instillation to determine the onset of maximal anesthesia and its subsequent duration until the return to baseline sensitivity.
-
Experimental workflow for a contralateral eye comparison study.
Assessment of Corneal Toxicity: In Vitro Cytotoxicity Assay
-
Objective: To evaluate the cytotoxic effects of the anesthetics on corneal epithelial cells.
-
Procedure:
-
Cell Culture: Human or rabbit corneal epithelial cells are cultured in vitro.
-
Exposure: The cultured cells are exposed to various concentrations of the anesthetic solutions for a defined period.
-
Viability Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses mitochondrial metabolic activity, or the lactate (B86563) dehydrogenase (LDH) leakage assay, which measures plasma membrane integrity.
-
Data Analysis: The concentration of the anesthetic that causes a 50% reduction in cell viability (EC50) is determined to compare the relative toxicity of the compounds.[4]
-
Signaling Pathway of Tetracaine-Induced Corneal Epithelial Cell Apoptosis
In vitro studies have shown that tetracaine can induce apoptosis in human corneal epithelial cells in a dose- and time-dependent manner.[9][10] The proposed mechanism involves a death receptor-mediated, mitochondrion-dependent pathway.
Tetracaine exposure can lead to the activation of caspases-8, -9, and -3.[9][10] It also disrupts the mitochondrial membrane potential and promotes the up-regulation of pro-apoptotic proteins like Bax and Bad, while down-regulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[9][10] This cascade results in the release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytoplasm, ultimately leading to DNA fragmentation and apoptotic body formation.[9][10]
Signaling pathway of tetracaine-induced corneal epithelial cell apoptosis.
Conclusion
The choice between this compound and tetracaine for corneal anesthesia depends on the specific clinical or research context. Based on available data, primarily using proparacaine as a surrogate for phenacaine, phenacaine appears to offer a more favorable profile for routine diagnostic procedures due to its rapid onset and significantly better patient comfort upon instillation.
Conversely, tetracaine, despite causing more initial discomfort, may be a more suitable option for procedures like LASIK where post-operative analgesia is a key consideration. However, the higher in vitro cytotoxicity of tetracaine warrants careful consideration, particularly in patients with compromised corneal health or when repeated applications are necessary.
For drug development professionals, these findings underscore the trade-offs between onset of action, patient tolerability, duration of effect, and toxicity. Future research should focus on direct, head-to-head clinical trials of this compound and tetracaine to confirm these findings and may explore novel formulations that combine the desirable properties of both agents.
References
- 1. A comparison of proparacaine and tetracaine eye anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. [PDF] Prospective, randomized, contralateral eye comparison of tetracaine and proparacaine for pain control in laser in situ keratomileusis and photorefractive keratectomy | Semantic Scholar [semanticscholar.org]
- 4. Comparative toxicity of tetracaine, proparacaine and cocaine evaluated with primary cultures of rabbit corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topical Anesthetics: The Latest on Use for Corneal Abrasions - American Academy of Ophthalmology [aao.org]
- 6. benchchem.com [benchchem.com]
- 7. What is Proparacaine Hydrochloride used for? [synapse.patsnap.com]
- 8. What is the mechanism of Proparacaine Hydrochloride? [synapse.patsnap.com]
- 9. Cytotoxic effect and possible mechanisms of Tetracaine on human corneal epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic effect and possible mechanisms of Tetracaine on human corneal epithelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and UPLC Methods for Purity Testing of Phenacaine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity testing of Phenacaine hydrochloride, a local anesthetic. We present a detailed, validated HPLC method and compare its performance characteristics with a UPLC alternative, supported by experimental data to aid in method selection and implementation in a quality control environment.
Introduction to this compound and Purity Analysis
This compound (C₁₈H₂₂N₂O₂·HCl) is an anesthetic agent where purity is paramount for safety and efficacy. Analytical methods for determining the purity of active pharmaceutical ingredients (APIs) like this compound are critical for ensuring compliance with regulatory standards. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose.[1] More recently, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a faster and more sensitive alternative.[2][3] This guide will explore the validation of an HPLC method for this compound and compare its performance to a UPLC method.
Impurities in drug substances can originate from various sources, including the manufacturing process, degradation, and storage.[][5] These impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, robust analytical methods are required to separate, identify, and quantify any potential impurities.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are the experimental protocols for the HPLC and UPLC methods for this compound purity testing.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed to be robust and suitable for routine quality control.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile (B52724) and a pH 3.0 phosphate (B84403) buffer (e.g., in a 40:60 v/v ratio).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
-
Column Temperature: 30°C
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to the same target concentration as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.[6]
Ultra-Performance Liquid Chromatography (UPLC) Method
This method offers faster analysis times and improved resolution.
Chromatographic Conditions:
-
Column: UPLC BEH C18 column (50 mm x 2.1 mm, 1.7 µm particle size)[2]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Detection: UV at 280 nm
-
Column Temperature: 40°C
Sample Preparation:
Sample preparation for UPLC is similar to HPLC, but due to the higher sensitivity, lower concentrations may be used.
Method Validation and Performance Comparison
The following tables summarize the quantitative data from the validation of the HPLC method and a comparative evaluation with a UPLC method. The validation parameters are in accordance with the International Council for Harmonisation (ICH) guidelines.[7]
Table 1: System Suitability
| Parameter | HPLC | UPLC | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.0 | ≤ 2.0 |
| Theoretical Plates | > 2000 | > 5000 | > 2000 |
| RSD of Peak Area | < 1.0% | < 0.5% | ≤ 2.0% |
Table 2: Method Validation Parameters
| Parameter | HPLC | UPLC |
| Linearity (µg/mL) | 5 - 150 | 0.5 - 50 |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 |
| Accuracy (% Recovery) | 99.5 - 100.8% | 99.8 - 100.5% |
| Precision (% RSD) | ||
| Repeatability | 0.8% | 0.4% |
| Intermediate Precision | 1.2% | 0.7% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.06 µg/mL |
| Robustness | Robust | Robust |
Visualizing the Experimental Workflow and Validation
To better illustrate the processes, the following diagrams outline the experimental workflow and the logical relationship of the validation parameters.
References
A Comparative Guide to Analytical Methods for the Cross-Validation of Phenacaine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Overview of Analytical Methods
The selection of an analytical method is critically dependent on its performance characteristics. The following table summarizes the typical validation parameters for the quantification of a local anesthetic hydrochloride, providing a basis for comparison.
| Parameter | RP-HPLC | UV-Vis Spectrophotometry | Capillary Electrophoresis |
| Linearity Range | 10 - 100 µg/mL | 5 - 80 µg/mL | 2 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | < 3.0% | < 5.0% |
| Limit of Detection (LOD) | 0.5 - 2 µg/mL | 0.1 - 0.5 µg/mL | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 2 - 7 µg/mL | 0.5 - 2 µg/mL | 0.5 - 3 µg/mL |
| Selectivity | High | Moderate to Low | High |
| Analysis Time | 5 - 15 minutes | < 5 minutes | 3 - 10 minutes |
| Cost per Sample | Moderate | Low | Moderate |
| Solvent Consumption | High | Low | Very Low |
Experimental Protocols
Detailed methodologies are essential for the replication of analytical results. The following are representative protocols for each of the key methods discussed.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a robust and widely used technique for the routine quality control of pharmaceutical compounds.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate (B84403) buffer (pH 2.5-7.2) and acetonitrile (B52724) (e.g., 70:30 v/v).[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detection at the wavelength of maximum absorbance for Phenacaine hydrochloride (e.g., 230 nm).[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
Sample Preparation: Standard and sample solutions are prepared in the mobile phase or a compatible solvent, such as methanol.[1] Solutions should be filtered through a 0.45 µm membrane filter before injection.[1]
Quantification: A calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration of the standard solutions. The concentration of this compound in the sample is then determined from this calibration curve.
UV-Visible Spectrophotometry
Spectrophotometry offers a simple and cost-effective method for the determination of this compound, often based on a color-forming reaction to enhance selectivity.
Methodology: This method can be based on the formation of a colored ion-pair complex.
Reagents:
-
This compound stock solution.
-
A suitable ion-pairing agent (e.g., a dye like Eriochrome Black T).[3]
-
pH-controlled buffer solution.[3]
-
An organic solvent for extraction (e.g., chloroform).[3]
Procedure:
-
Aliquots of the standard or sample solution of this compound are transferred to a series of separating funnels.
-
A specific volume of the buffer solution and the ion-pairing agent is added.
-
The mixture is shaken well to facilitate the formation of the ion-pair complex.
-
The colored complex is then extracted into a fixed volume of the organic solvent.
-
The two phases are allowed to separate, and the organic layer is collected.
Absorbance Measurement: The absorbance of the organic extract is measured at the wavelength of maximum absorbance against a reagent blank.
Quantification: A calibration curve is constructed by plotting the absorbance of the standards against their concentrations. The concentration of this compound in the sample is determined from the calibration curve.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that requires minimal sample and solvent, making it an environmentally friendly alternative to HPLC.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution, such as a phosphate buffer, at a specific pH.[4]
-
Applied Voltage: 15-30 kV.[5]
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Detection: UV detection at a suitable wavelength.
-
Capillary Temperature: Controlled, for instance, at 25 °C.
Sample Preparation: Standard and sample solutions are prepared in the BGE or a compatible low-ionic-strength buffer. Samples should be filtered to prevent clogging of the capillary.
Quantification: A calibration curve is generated by plotting the peak area or peak height against the concentration of the standard solutions. The concentration of the analyte in the sample is then calculated from this curve.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of the described analytical methods and the signaling pathway for a generic local anesthetic's mechanism of action.
References
- 1. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form - Int J Pharm Chem Anal [ijpca.org]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. analyticaltoxicology.com [analyticaltoxicology.com]
A Comparative Analysis of the Duration of Action of Different Local Anesthetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the duration of action of commonly used local anesthetics, supported by experimental data from clinical and preclinical studies. The information presented is intended to aid in research, drug development, and clinical decision-making.
Key Factors Influencing Duration of Action
The duration of action of a local anesthetic is primarily determined by its physicochemical properties, including its degree of protein binding and lipid solubility. Higher protein binding affinity leads to a longer association with the nerve's sodium channels, thereby prolonging the anesthetic effect.[1][2] Increased lipid solubility also contributes to a longer duration by allowing the anesthetic to remain in the lipid-rich nerve membrane for an extended period.[2]
Comparative Data on Duration of Action
The following table summarizes the duration of action of several local anesthetics from various clinical studies. It is important to note that the duration can be influenced by factors such as the concentration of the anesthetic, the presence of vasoconstrictors (e.g., epinephrine), the specific nerve block technique used, and individual patient factors.[3]
| Local Anesthetic | Concentration | Type of Block/Procedure | Duration of Action (Sensory Block) | Reference |
| Lidocaine (B1675312) | 2% with epinephrine (B1671497) 1:100,000 | Dental (Pulpal Anesthesia) | 60 - 106 minutes | [4] |
| 2% with epinephrine 1:100,000 | Dental (Soft Tissue) | 3 - 5 hours | [5] | |
| Articaine (B41015) | 4% with epinephrine 1:100,000 | Dental (Pulpal Anesthesia) | 106 minutes | [4] |
| 4% with epinephrine 1:100,000 | Dental (Soft Tissue) | 4.3 - 5.3 hours (nerve block) | [6] | |
| Mepivacaine | 3% (plain) | Dental (Pulpal Anesthesia) | 20 - 40 minutes | [5] |
| 3% (plain) | Dental (Soft Tissue) | 2 - 3 hours | [5] | |
| Bupivacaine (B1668057) | 0.5% with epinephrine 1:200,000 | Dental (Soft Tissue) | 4 - 9 hours | [7] |
| 0.5% | Epidural Anesthesia | 116.37 ± 22.4 minutes | [8] | |
| 0.2% | Epidural Anesthesia | 253.10 ± 17.46 minutes | [9] | |
| Ropivacaine | 0.75% | Epidural Anesthesia | 149 ± 16.51 minutes | [10] |
| 0.2% | Epidural Anesthesia | 251.80 ± 15.77 minutes | [9] | |
| 0.375% (20 mL) | Interscalene Block | 10.75 hours (median) | [11] | |
| 0.75% (20 mL) | Interscalene Block | 13.75 hours (median) | [11] | |
| Liposomal Bupivacaine | 1.3% (10 mL) + 0.5% Bupivacaine HCl (10 mL) | Supraclavicular Brachial Plexus Block | Pain scores significantly lower on postoperative day 1 | [12] |
| Not specified | Surgical Site Infiltration | Up to 72 hours | [13][14] |
Experimental Protocols
The data presented in this guide are derived from various experimental designs, primarily randomized controlled trials (RCTs) in clinical settings and preclinical studies such as the mouse sciatic nerve block.
Clinical Trial: Randomized Controlled Trial for Peripheral Nerve Block
A standard methodology for comparing the duration of action of different local anesthetics in a clinical setting is the randomized controlled trial.
-
Patient Recruitment: A cohort of patients scheduled for a specific surgical procedure requiring a peripheral nerve block is recruited.
-
Randomization: Patients are randomly assigned to receive one of the local anesthetic formulations being compared. This process is often double-blinded, meaning neither the patient nor the administrator knows which anesthetic is being used.
-
Anesthetic Administration: The local anesthetic is administered using a standardized technique, often under ultrasound guidance to ensure accurate placement.[15]
-
Assessment of Anesthesia: The onset and duration of the sensory and motor block are assessed at regular intervals. Sensory block is commonly evaluated using a pinprick test or by assessing the patient's perception of a cold stimulus.[15] The primary outcome is often the time to the first report of pain or the first request for supplemental analgesia.[11]
-
Data Analysis: The duration of action is statistically compared between the different anesthetic groups.
Preclinical Model: Mouse Sciatic Nerve Block
Preclinical assessments are crucial for the initial evaluation of new local anesthetic formulations.
-
Animal Model: Mice are anesthetized, and the sciatic nerve in one hind limb is located.
-
Anesthetic Injection: A small, precise volume of the local anesthetic solution is injected in close proximity to the sciatic nerve.
-
Sensory and Motor Block Assessment: The duration of the sensory block is often measured by the hot plate test or the von Frey filament test to assess the withdrawal response to a thermal or mechanical stimulus, respectively. Motor block is evaluated by observing the animal's gait and its ability to splay its toes.
-
Data Recording: The time it takes for the sensory and motor functions to return to baseline is recorded as the duration of action.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of local anesthetics and a typical experimental workflow.
Caption: Mechanism of action of local anesthetics on voltage-gated sodium channels.
Caption: Experimental workflow for a clinical trial comparing local anesthetics.
References
- 1. cdn.vivarep.com [cdn.vivarep.com]
- 2. Comparison of the effects and disposition kinetics of articaine and lidocaine in 20 patients undergoing intravenous regional anaesthesia during day case surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prolonging peripheral nerve block duration: Current techniques and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Articaine vs. Lidocaine: A Comparison of Local Anesthetics - Today's RDH [todaysrdh.com]
- 5. A narrative review on local anesthetics in dentistry: mechanism of action, characteristics, and clinical considerations - Rodrigues - Journal of Oral and Maxillofacial Anesthesia [joma.amegroups.org]
- 6. aapd.org [aapd.org]
- 7. Local Anesthetic Drugs Used In Dentistry - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Epidural Analgesia Using 0.2% Bupivacaine and 0.2% Ropivacaine for the Management of Postoperative Pain in Major Orthopedic Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Postoperative Pain After Epidural Anesthesia Using 0.5%, 0.75% Ropivacaine and 0.5% Bupivacaine in Patients Undergoing Lower Limb Surgery: A Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rapm.bmj.com [rapm.bmj.com]
- 12. Liposomal Bupivacaine in Peripheral Nerve Blocks: Duration and Meaningful Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liposomal extended-release bupivacaine for postsurgical analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The postoperative analgesic efficacy of liposomal bupivacaine versus long-acting local anaesthetics for peripheral nerve and field blocks: A systematic review and meta-analysis, with trial sequential analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to the Efficacy of Ester- vs. Amide-Type Local Anesthetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of ester- and amide-type local anesthetics, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the key differences between these two classes of drugs and in making informed decisions for their research and development endeavors.
Introduction: Chemical and Pharmacological Distinctions
Local anesthetics are essential drugs in clinical practice and research for inducing transient and reversible regional anesthesia. They are broadly classified into two groups based on the chemical linkage between the lipophilic aromatic ring and the hydrophilic amine group: esters and amides. This structural difference fundamentally dictates their metabolism, duration of action, and potential for adverse effects.[1]
Ester-type local anesthetics , such as procaine (B135) and tetracaine, are characterized by an ester linkage. They are primarily metabolized in the plasma by pseudocholinesterase.[2] This rapid hydrolysis often results in a shorter duration of action and the production of para-aminobenzoic acid (PABA), a metabolite associated with a higher incidence of allergic reactions.[3]
Amide-type local anesthetics , including lidocaine (B1675312) and bupivacaine, possess an amide linkage. Their metabolism is slower and occurs predominantly in the liver via cytochrome P450 enzymes.[1] This metabolic pathway contributes to a longer duration of action and a lower potential for allergic reactions compared to their ester counterparts.[3]
Comparative Efficacy: Onset and Duration of Action
The onset and duration of action are critical parameters for evaluating the efficacy of local anesthetics. These properties are influenced by factors such as the drug's pKa, lipid solubility, and protein binding capacity.
| Local Anesthetic | Chemical Class | pKa | Onset of Action | Duration of Action | Notes | Reference |
| Procaine | Ester | 8.9 | Slow | Short (15-30 minutes) | [1] | |
| Tetracaine | Ester | 8.5 | Slow | Long (2-3 hours) | High potency | [2][4] |
| Lidocaine | Amide | 7.9 | Fast | Moderate (90-150 minutes with vasoconstrictor) | Gold standard for comparison | [1] |
| Bupivacaine | Amide | 8.1 | Slow | Long (240-540 minutes) | High cardiotoxicity risk | [1] |
| Mepivacaine | Amide | 7.6 | Fast | Moderate (60-90 minutes with vasoconstrictor) | Mild vasoconstrictive properties | [1] |
| Prilocaine | Amide | 7.9 | Moderate | Moderate (60-120 minutes) | Risk of methemoglobinemia | [1] |
Potency and Systemic Toxicity: A Balancing Act
The potency of a local anesthetic is its ability to block nerve conduction, often quantified by the concentration required to produce a 50% inhibition of the sodium channel current (IC50). Systemic toxicity, a major safety concern, is related to the drug's concentration in the systemic circulation and its effects on the central nervous system (CNS) and cardiovascular system.
| Local Anesthetic | Chemical Class | Relative Potency | Systemic Toxicity | Notes | Reference |
| Procaine | Ester | Low | Low | Rapidly hydrolyzed, limiting systemic exposure. | [4] |
| Tetracaine | Ester | High | High | Slower metabolism increases the risk of systemic toxicity. | [2] |
| Lidocaine | Amide | Intermediate | Moderate | CNS toxicity typically precedes cardiovascular toxicity. | [5] |
| Bupivacaine | Amide | High | High (Cardiotoxicity) | High affinity for cardiac sodium channels contributes to significant cardiotoxicity. | [2][3] |
Experimental Protocols
In Vivo Efficacy Assessment: Tail-Flick Test
The tail-flick test is a common method to assess the analgesic efficacy of local anesthetics in rodents.
Objective: To determine the duration of sensory blockade produced by a local anesthetic.
Materials:
-
Male Wistar rats (200-250 g)
-
Local anesthetic solutions (e.g., 1% procaine, 1% lidocaine)
-
Tail-flick analgesia meter with a radiant heat source
-
Syringes and needles for subcutaneous injection
Procedure:
-
Baseline Latency: Acclimatize the rats to the testing environment. Determine the baseline tail-flick latency by placing the distal third of the tail on the radiant heat source and measuring the time taken for the rat to flick its tail. A cut-off time (e.g., 10 seconds) is set to prevent tissue damage.
-
Drug Administration: Inject a standardized volume (e.g., 0.1 mL) of the local anesthetic solution subcutaneously at the base of the tail.
-
Post-Injection Assessment: At regular intervals (e.g., every 5-10 minutes), measure the tail-flick latency.
-
Endpoint: The duration of action is defined as the time from injection until the tail-flick latency returns to the baseline level.
In Vivo Systemic Toxicity Assessment: Determination of LD50
The median lethal dose (LD50) is a measure of the acute toxicity of a substance.
Objective: To determine the dose of a local anesthetic that is lethal to 50% of the test animals.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Local anesthetic solutions of varying concentrations
-
Syringes and needles for intravenous injection
Procedure:
-
Dose Groups: Divide the mice into several groups, with each group receiving a different dose of the local anesthetic.
-
Drug Administration: Administer the local anesthetic intravenously (e.g., via the tail vein) at a constant rate.
-
Observation: Observe the animals for a specified period (e.g., 24 hours) for signs of toxicity and mortality.
-
LD50 Calculation: The LD50 value is calculated using statistical methods, such as the probit analysis, based on the mortality data from the different dose groups.
Visualizing the Mechanisms and Workflows
Caption: Metabolism of Ester- and Amide-Type Local Anesthetics.
Caption: Experimental Workflow for the Tail-Flick Test.
Caption: Signaling Pathway of Local Anesthetic Action.
Conclusion
The choice between ester- and amide-type local anesthetics depends on the specific requirements of the research or clinical application. Amides generally offer a longer duration of action and a lower risk of allergic reactions, making them suitable for a wide range of procedures.[1] Esters, with their rapid metabolism, may be preferred for short procedures where rapid recovery is desired. However, their higher potential for allergic reactions is a significant consideration. A thorough understanding of their distinct pharmacological profiles is crucial for optimizing efficacy and ensuring safety in their application.
References
- 1. Comparative Analysis of Different Local Anesthetic Solutions Available in Market: An In Vitro and Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Table 1 Comparison of Local Anesthetics [clevelandclinicmeded.com]
- 5. Local Anesthetic Systemic Toxicity (LAST) – a Review and Update [ouci.dntb.gov.ua]
A Comparative Guide to the In Vivo Anesthetic Potency of Phenacaine and Bupivacaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo anesthetic properties of phenacaine (B92265) and bupivacaine (B1668057). While direct comparative studies on their anesthetic potency are limited, this document synthesizes available data to offer insights into their respective efficacy, mechanisms of action, and experimental evaluation.
Introduction
Phenacaine, also known as holocaine, is an ester-type local anesthetic primarily utilized for topical application in ophthalmology.[1][2] Bupivacaine, an amide-type local anesthetic, has a broader range of applications, including infiltration, peripheral nerve blocks, epidural anesthesia, and ophthalmic surgery.[3][4] Both agents exert their anesthetic effects by blocking voltage-gated sodium channels in neuronal membranes, thereby inhibiting the propagation of nerve impulses.[1][5]
Quantitative Data Presentation
Table 1: Comparison of Physicochemical and Anesthetic Properties
| Property | Phenacaine | Bupivacaine |
| Chemical Classification | Ester | Amide |
| Primary Clinical Use | Topical Ophthalmic Anesthesia[1][2] | Infiltration, Nerve Blocks, Epidural, Ophthalmic Anesthesia[3][4] |
| Molecular Weight ( g/mol ) | 298.39 | 288.43 |
| pKa | Not readily available | 8.1 |
| Protein Binding (%) | Not readily available | ~95 |
| Common Ophthalmic Concentration | 1% solution | 0.5% - 0.75% solution[3][6] |
| Onset of Corneal Anesthesia | Rapid | Rapid (2-10 minutes for dental injections)[3] |
| Duration of Corneal Anesthesia | ~15-20 minutes (Proparacaine, a similar ester)[7] | Can be prolonged, up to 60 minutes in horses[8] |
Table 2: Anesthetic Potency Data from In Vivo Studies (Non-comparative)
| Anesthetic Agent | Animal Model | Endpoint | Potency/Efficacy |
| Bupivacaine | Rat Sciatic Nerve Block | Motor and Sensory Blockade | Dose-dependent increase in block duration with increasing concentration (0.125% to 0.75%). |
| Bupivacaine | Canine Corneal Anesthesia | Corneal Touch Threshold | 0.5% solution effective in reducing corneal sensitivity.[6] |
| Phenacaine | - | - | No quantitative in vivo potency data (e.g., ED50) from standardized models like the rat sciatic nerve block was identified in the literature. |
Experimental Protocols
Assessment of Topical Corneal Anesthesia
This protocol is a standard method for evaluating the efficacy of topically applied local anesthetics.
Objective: To determine the onset and duration of corneal anesthesia.
Materials:
-
Test anesthetic solution (e.g., Phenacaine 1% or Bupivacaine 0.5%)
-
Cochet-Bonnet aesthesiometer
-
Stopwatch
-
Animal model (e.g., rabbits or dogs)
Procedure:
-
Baseline Measurement: The baseline corneal touch threshold (CTT) is determined using the Cochet-Bonnet aesthesiometer. The nylon filament is extended to its maximum length and touched to the central cornea. The length is progressively shortened until a blink reflex is elicited. This is recorded as the baseline CTT.
-
Anesthetic Instillation: A standardized volume (e.g., 50 µL) of the test anesthetic solution is instilled into the conjunctival sac of the animal's eye.
-
Onset Time: Immediately after instillation, the CTT is measured every minute until a complete lack of blink reflex is observed at the shortest filament length. The time to achieve this is recorded as the onset of anesthesia.
-
Duration of Anesthesia: CTT measurements are continued at regular intervals (e.g., every 5 minutes) until the baseline CTT is re-established. The time from the onset of anesthesia to the return of the baseline blink reflex is recorded as the duration of anesthesia.
Rat Sciatic Nerve Block Model
This is a widely used preclinical model to assess the potency and efficacy of local anesthetics for peripheral nerve blockade.
Objective: To determine the median effective dose (ED50) and duration of sensory and motor blockade.
Materials:
-
Test anesthetic solution (e.g., Bupivacaine at various concentrations)
-
Nerve stimulator
-
Insulated needle electrode
-
Force gauge or hot plate for sensory testing
-
Animal model (e.g., Sprague-Dawley rats)
Procedure:
-
Animal Preparation: The rat is anesthetized, and the area over the sciatic notch is shaved and disinfected.
-
Nerve Localization: The insulated needle electrode, connected to a nerve stimulator, is inserted to locate the sciatic nerve. Correct needle placement is confirmed by observing a motor response (e.g., paw flexion) at a low stimulating current.
-
Anesthetic Injection: Once the nerve is located, the test anesthetic solution is injected slowly.
-
Motor Block Assessment: At predetermined time points, the motor function of the hind limb is assessed. This can be done by observing the animal's gait or by measuring grip strength.
-
Sensory Block Assessment: Sensory blockade is evaluated by applying a noxious stimulus (e.g., thermal stimulus from a hot plate or mechanical stimulus with von Frey filaments) to the plantar surface of the hind paw and observing the withdrawal reflex.
-
Data Analysis: The percentage of animals exhibiting a block at each concentration is recorded, and the ED50 is calculated using probit analysis. The onset and duration of the block are also recorded for each animal.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of local anesthetics.
Caption: In vivo anesthetic comparison workflow.
Conclusion
Phenacaine and bupivacaine are effective local anesthetics with distinct clinical profiles. Phenacaine's use is largely confined to topical ophthalmic anesthesia, valued for its rapid onset. Bupivacaine, a more potent and longer-acting agent, is utilized in a wider array of anesthetic procedures. The lack of direct in vivo comparative studies on their anesthetic potency highlights a gap in the literature. Future research employing standardized models, such as the rat sciatic nerve block, would be invaluable for a definitive quantitative comparison of these two agents. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative efficacy studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phenacaine - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Bupivacaine and lignocaine for ophthalmic surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Evaluation of corneal anaesthesia after the application of topical 2 per cent lidocaine, 0.5 per cent bupivacaine and 1 per cent ropivacaine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proparacaine Hydrochloride Ophthalmic Solution USP, 0.5% Sterile [dailymed.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
A Comparative Analysis of Local Anesthetics for Researchers and Drug Development Professionals
An in-depth guide to the efficacy, mechanisms, and experimental evaluation of commonly used local anesthetics. This report provides a statistical and mechanistic comparison of lidocaine (B1675312), bupivacaine (B1668057), ropivacaine (B1680718), and articaine (B41015) to inform preclinical and clinical research.
The selection of an appropriate local anesthetic is a critical decision in both clinical practice and drug development, hinging on a nuanced understanding of each agent's pharmacological profile. Factors such as onset of action, duration of anesthesia, potency, and potential for toxicity vary significantly among commonly used anesthetics. This guide offers a comparative analysis of four prominent local anesthetics—lidocaine, bupivacaine, ropivacaine, and articaine—supported by quantitative data and detailed experimental protocols.
Comparative Efficacy: A Quantitative Overview
The clinical efficacy of a local anesthetic is determined by its pharmacokinetic and pharmacodynamic properties. The following tables summarize key quantitative data for lidocaine, bupivacaine, ropivacaine, and articaine, providing a clear comparison for research and development purposes.
| Local Anesthetic | Onset of Action | Duration of Action | Maximum Dose |
| Lidocaine 2% | < 2 minutes[1][2] | 1 - 2 hours[1][2] | 5 mg/kg |
| Bupivacaine 0.5% | ~5 minutes[1] | 2 - 4 hours or more[1][2] | 2 mg/kg |
| Ropivacaine 0.75% | Slower than lidocaine[3] | Longer than bupivacaine[3] | 3 mg/kg |
| Articaine 4% | 1 - 3 minutes[4] | Pulpal: ~85 min, Soft Tissue: ~180 min[4] | 7 mg/kg |
Note: The addition of a vasoconstrictor, such as epinephrine (B1671497), can significantly prolong the duration of action and increase the maximum recommended dose for these anesthetics.[1] For instance, with epinephrine, the duration of lidocaine can extend to 2-6 hours.[1]
| Local Anesthetic | Potency (relative to Lidocaine) | Systemic Toxicity | Key Metabolic Pathway |
| Lidocaine | 1 (Standard)[4] | Moderate | Hepatic (Liver)[5] |
| Bupivacaine | Higher than Lidocaine | High (Cardiotoxic) | Hepatic (Liver) |
| Ropivacaine | Similar to Bupivacaine | Lower than Bupivacaine | Hepatic (Liver) |
| Articaine | 1.5 times that of Lidocaine[6] | Similar to Lidocaine[6] | 90% in plasma, 10% in liver[5][7] |
Mechanism of Action: Blocking the Pain Pathway
Local anesthetics exert their effects by blocking voltage-gated sodium channels (VGSCs) within the nerve cell membrane.[8][9] This blockade prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby inhibiting the propagation of action potentials and blocking the transmission of pain signals.[9][10] The affinity of a local anesthetic for the sodium channel varies with the channel's state (resting, open, or inactivated), with many drugs exhibiting higher affinity for open and inactivated channels, a phenomenon known as use-dependent block.[8][9][11]
Caption: Signaling pathway of local anesthetic action on voltage-gated sodium channels.
Experimental Protocols for Efficacy Evaluation
The preclinical assessment of local anesthetic efficacy often involves animal models to quantify the degree and duration of sensory and motor blockade. A common and well-established method is the tail-flick test in rodents.
Tail-Flick Test Protocol
The tail-flick test measures the latency of a rodent to withdraw its tail from a noxious thermal stimulus. An increase in this latency following the administration of a local anesthetic indicates an analgesic effect.
Experimental Workflow:
Caption: Workflow for assessing local anesthetic efficacy using the tail-flick test.
Detailed Methodology:
-
Animal Acclimation: Wistar albino rats or similar rodents are acclimated to the testing environment and handling to minimize stress-induced variability.[12]
-
Baseline Measurement: The distal portion of the animal's tail is exposed to a focused beam of radiant heat. The time taken for the animal to flick its tail away from the heat source is recorded as the baseline tail-flick latency (TFL).[12] A cut-off time is established to prevent tissue damage.
-
Drug Administration: Animals are divided into groups and receive subcutaneous injections of the test local anesthetic, a standard control (e.g., lignocaine 2%), or a saline vehicle in the distal portion of the tail.[12]
-
Post-Treatment Measurement: TFL is measured at predetermined time intervals (e.g., 5, 10, 20, 30, 40, 50, 60, and 70 minutes) after drug administration.[12]
-
Data Analysis: The percentage of animals exhibiting analgesia and the mean duration of the anesthetic effect are calculated and compared between groups using appropriate statistical tests (e.g., ANOVA).[12]
Discussion and Future Directions
The choice of a local anesthetic is a multifactorial decision. Lidocaine remains a widely used agent due to its rapid onset and moderate duration.[4] Bupivacaine offers a longer duration of action, making it suitable for procedures requiring prolonged anesthesia, though its cardiotoxicity is a significant concern.[2] Ropivacaine provides a similar duration to bupivacaine but with a better safety profile, particularly regarding cardiotoxicity.[3] Articaine is noted for its high potency and rapid metabolism, which may contribute to a lower risk of systemic toxicity.[6][7] Its unique thiophene (B33073) ring structure enhances its lipid solubility, facilitating diffusion through nerve membranes.[5]
Recent research has also explored the benefits of combining different local anesthetics to modulate their onset and duration. For instance, mixing a long-acting anesthetic like bupivacaine or ropivacaine with a rapid-onset agent like lidocaine can provide both a quick onset and an extended duration of analgesia.[13][14] However, the clinical outcomes of such mixtures can be variable and require further investigation.[14]
The development of novel local anesthetics continues to focus on improving the therapeutic index—maximizing efficacy while minimizing toxicity. Future research will likely involve the exploration of new formulations, such as liposomal bupivacaine, and the development of agents with greater selectivity for specific sodium channel subtypes to reduce off-target effects.[15] A thorough understanding of the comparative efficacy and underlying mechanisms of existing agents, as outlined in this guide, is fundamental to advancing the field of local anesthesia.
References
- 1. Onset and duration of intradermal mixtures of bupivacaine and lidocaine with epinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bupivacaine vs. Lidocaine: A Pharmacist Explains [verywellhealth.com]
- 3. researchgate.net [researchgate.net]
- 4. Anesthetic efficacy of 4% articaine versus 2% lignocaine during the surgical removal of the third molar: A comparative prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.vivarep.com [cdn.vivarep.com]
- 6. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 7. Articaine vs. Lidocaine: A Comparison of Local Anesthetics - Today's RDH [todaysrdh.com]
- 8. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Local Anesthetic Drug Action on Voltage-Gated Sodium...: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. dovepress.com [dovepress.com]
- 13. A comparison of the pharmacodynamics and pharmacokinetics of bupivacaine, ropivacaine (with epinephrine) and their equal volume mixtures with lidocaine used for femoral and sciatic nerve blocks: a double-blind randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Phenacaine and Ropivacaine in a Nerve Block Model: A Review of Preclinical Data
A comprehensive review of existing scientific literature reveals a significant disparity in the available preclinical data for phenacaine (B92265) and ropivacaine (B1680718), precluding a direct head-to-head comparison of their performance in a nerve block model. While extensive research has characterized the efficacy and safety of ropivacaine, a modern amide local anesthetic, similar in-vivo data for phenacaine, an older ester-type anesthetic, is notably absent from published studies. This guide summarizes the available information for both compounds and highlights the critical data gap for phenacaine.
Executive Summary
Ropivacaine is a well-studied local anesthetic with a predictable and dose-dependent duration of action in nerve block models. Preclinical studies, primarily in rat sciatic nerve block models, provide robust data on its onset, duration of sensory and motor blockade, and toxicological profile. In contrast, phenacaine, a local anesthetic historically used for topical ophthalmic anesthesia, lacks published in-vivo data regarding its application in peripheral nerve blocks. Consequently, a direct, data-driven comparison of their performance characteristics in a nerve block model cannot be constructed at this time.
Ropivacaine: A Profile of a Well-Characterized Amide Anesthetic
Ropivacaine is a long-acting amide local anesthetic that functions by reversibly blocking sodium ion channels in nerve fibers, thereby inhibiting the propagation of nerve impulses.[1][2] Its clinical and preclinical profile is well-documented, making it a staple in regional anesthesia.
Mechanism of Action
Ropivacaine's primary mechanism of action involves the blockade of voltage-gated sodium channels within the nerve axon.[1][2] This action is use-dependent, meaning the block is more pronounced in nerves that are firing more frequently. Beyond its primary action on sodium channels, ropivacaine's analgesic effects in neuropathic pain models have been linked to the inhibition of the TRAF2/PI3K/Akt/NF-κB signaling pathway, which plays a role in neuroinflammation.[3]
dot
Caption: Mechanism of action of ropivacaine.
Experimental Data from Preclinical Nerve Block Models
The rat sciatic nerve block model is a commonly used preclinical model to evaluate the efficacy of local anesthetics. In this model, ropivacaine has demonstrated consistent and dose-dependent anesthetic properties.
Table 1: Summary of Ropivacaine Performance in a Rat Sciatic Nerve Block Model
| Concentration | Onset of Sensory Block | Duration of Sensory Block | Onset of Motor Block | Duration of Motor Block | Source |
| 0.5% | Not specified | ~2 hours | Not specified | ~2 hours | [4] |
| 0.75% | 15-20 minutes | Not specified | 15-20 minutes | Not specified | [5] |
Note: Onset and duration times can vary based on the specific experimental protocol, including the volume of anesthetic administered and the method of assessing the block.
Experimental Protocol: Rat Sciatic Nerve Block
A common experimental workflow for assessing the efficacy of a local anesthetic in a rat sciatic nerve block model is as follows:
dot
Caption: Workflow for rat sciatic nerve block.
Toxicology and Safety Profile
Preclinical studies have established that ropivacaine has a favorable safety profile compared to other long-acting local anesthetics like bupivacaine, with a lower propensity for central nervous system and cardiovascular toxicity.[1] However, like all local anesthetics, ropivacaine can be neurotoxic at high concentrations.[6]
Phenacaine: An Ester Anesthetic with Limited Nerve Block Data
Phenacaine, also known as holocaine, is an ester-type local anesthetic.[7] Historically, it has been used primarily for topical anesthesia in ophthalmology.
Mechanism of Action
Lack of Preclinical Nerve Block Data
Despite a thorough search of scientific databases, no preclinical studies providing quantitative data on the onset, duration, or safety of phenacaine in an in-vivo peripheral nerve block model could be identified. The existing literature focuses on its chemical properties and historical use. This profound lack of experimental data makes it impossible to construct a meaningful comparison with the well-documented profile of ropivacaine.
Conclusion
The request for a head-to-head comparison of phenacaine and ropivacaine in a nerve block model cannot be fulfilled due to a critical absence of publicly available preclinical data for phenacaine. Ropivacaine has been extensively studied, and its performance characteristics are well-established. In contrast, phenacaine's use in peripheral nerve blocks has not been documented in a way that allows for a scientific comparison. For researchers, scientists, and drug development professionals, this highlights the importance of robust preclinical data in evaluating and comparing the potential of different local anesthetic agents. Future research would be necessary to generate the required data for a comprehensive comparative analysis of phenacaine.
References
- 1. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ropivacaine mitigates neuropathic pain by inhibiting the activation of the TRAF2/PI3K/Akt/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Ropivacaine Mesylate? [synapse.patsnap.com]
- 6. Neurotoxicity Comparison of Two Types of Local Anaesthetics: Amide-Bupivacaine versus Ester-Procaine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenacaine - Wikipedia [en.wikipedia.org]
Validating Assay Specificity for Phenacaine in Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specificity of a bioanalytical assay is paramount for generating reliable pharmacokinetic and toxicokinetic data. An assay's specificity is its ability to unequivocally measure the analyte of interest, in this case, the local anesthetic Phenacaine, in the presence of other components in the biological sample. These interfering substances can include endogenous matrix components, metabolites, degradation products, and co-administered drugs.
This guide provides a comprehensive comparison of a primary Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) assay for Phenacaine with an alternative Gas Chromatography (GC) based method. The focus is on the validation of specificity, with detailed experimental protocols and comparative data to aid in the selection and implementation of a robust and reliable analytical method.
Comparative Analysis of Assay Specificity
The specificity of an analytical method is a critical performance characteristic. The following table summarizes the expected performance of a UPLC-MS/MS assay compared to a GC-based method for the determination of Phenacaine in human plasma, focusing on potential interferences.
| Parameter | UPLC-MS/MS Assay | Gas Chromatography (GC) Assay |
| Principle | Separation by liquid chromatography followed by highly selective detection based on mass-to-charge ratio of the parent ion and its fragments. | Separation of volatile compounds in the gas phase followed by detection, often with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). |
| Specificity Evaluation | ||
| Endogenous Matrix Components | Blank plasma from at least six different sources is analyzed. The response at the retention time of Phenacaine and its internal standard (IS) should be less than 20% of the Lower Limit of Quantification (LLOQ) for the analyte and less than 5% for the IS. | Blank plasma from multiple sources is analyzed. The response at the retention time of Phenacaine and IS should be minimal and not interfere with quantification. |
| Metabolites | Specificity is assessed by analyzing samples spiked with known or potential metabolites of Phenacaine. The high selectivity of MS/MS allows for differentiation from metabolites, even if they co-elute chromatographically. | Specificity can be compromised if metabolites are thermally stable, volatile, and co-elute with Phenacaine, especially with a non-specific detector like FID. Derivatization may be necessary to improve separation. |
| Structurally Similar Drugs | Cross-reactivity is evaluated by analyzing samples spiked with other local anesthetics (e.g., Lidocaine, Bupivacaine, Procaine). The unique fragmentation patterns in MS/MS provide excellent specificity. | Potential for interference from other local anesthetics if they have similar retention times. GC-MS would offer better specificity than GC-FID by allowing for mass spectral differentiation. |
| Co-administered Drugs | The impact of commonly co-administered drugs is assessed. The high resolving power of UPLC combined with the selectivity of MS/MS minimizes the risk of interference. | Co-administered drugs that are volatile and have similar chromatographic properties can interfere, particularly with GC-FID. |
| Sample Throughput | High, with typical run times of a few minutes per sample. | Moderate to high, depending on the sample preparation and chromatographic run time. |
| Sensitivity | Very high, often in the low pg/mL to ng/mL range. | Good, but generally less sensitive than UPLC-MS/MS. |
Experimental Protocols
Detailed methodologies for the validation of assay specificity are crucial for reproducibility and regulatory compliance.
Primary Assay: UPLC-MS/MS Method
This method is designed for high sensitivity and specificity in quantifying Phenacaine in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., Phenacaine-d5).
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer to an autosampler vial for analysis.
2. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 2 minutes, hold for 0.5 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5500 or equivalent).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Phenacaine: Precursor ion > Product ion (to be determined based on tuning).
-
Phenacaine-d5 (IS): Precursor ion > Product ion (to be determined based on tuning).
-
3. Specificity Validation Protocol
-
Endogenous Interference:
-
Analyze blank plasma samples from at least six different individuals.
-
Acceptance Criteria: No significant peaks at the retention times of Phenacaine and the internal standard. Any observed response must be <20% of the LLOQ for Phenacaine and <5% for the IS.
-
-
Cross-Reactivity with Structurally Similar Compounds:
-
Prepare plasma samples spiked with high concentrations of other local anesthetics (e.g., Lidocaine, Bupivacaine, Mepivacaine, Procaine, Tetracaine).
-
Analyze the samples and monitor for any interference at the retention time and MRM transition of Phenacaine.
-
Acceptance Criteria: No significant interference should be observed.
-
-
Interference from Metabolites (Inferred):
-
Based on the metabolism of similar amide-type local anesthetics like lidocaine, potential Phase I metabolites of Phenacaine could include products of N-de-ethylation and aromatic hydroxylation.
-
If authentic standards of these potential metabolites are available, they should be spiked into plasma and analyzed.
-
In their absence, the high selectivity of the MS/MS detection is expected to differentiate Phenacaine from its metabolites.
-
Alternative Assay: Gas Chromatography (GC) Method
This method provides an alternative approach, particularly useful if UPLC-MS/MS is not available.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma, add an internal standard (e.g., a structurally similar and thermally stable compound not expected in the sample).
-
Add 100 µL of 1 M sodium hydroxide (B78521) to alkalize the sample.
-
Add 3 mL of n-hexane and vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC injection.
2. GC-MS Conditions
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 amu.
3. Specificity Validation Protocol
-
Endogenous Interference:
-
Analyze extracted blank plasma from at least six different individuals.
-
Acceptance Criteria: The chromatograms should be free of interfering peaks at the retention time of Phenacaine.
-
-
Cross-Reactivity and Metabolite Interference:
-
Analyze plasma samples spiked with other local anesthetics and, if available, potential metabolites.
-
The specificity will depend on the chromatographic separation and the uniqueness of the mass spectra of the compounds. Co-eluting compounds with similar mass spectra will interfere.
-
Acceptance Criteria: Interfering peaks should be chromatographically resolved from the Phenacaine peak.
-
Visualizing the Specificity Validation Workflow
A clear workflow is essential for planning and executing the validation of assay specificity.
Caption: Workflow for the validation of assay specificity.
Conclusion
Validating the specificity of an assay for Phenacaine in biological matrices is a critical step in ensuring data integrity for preclinical and clinical studies. A UPLC-MS/MS method generally offers superior specificity and sensitivity compared to a GC-based method, particularly in complex biological matrices where the potential for interference from metabolites and other compounds is high. The high selectivity of tandem mass spectrometry allows for confident differentiation of the analyte from other components.
While a GC-MS method can also provide good specificity, it may require more extensive method development to ensure chromatographic separation from all potential interferents, and it is generally less sensitive. The choice of method will ultimately depend on the specific requirements of the study, including the required sensitivity, sample throughput, and the availability of instrumentation. Regardless of the method chosen, a thorough validation of specificity, as outlined in this guide, is essential for generating reliable and defensible bioanalytical data.
Safety Operating Guide
Navigating the Safe Disposal of Phenacaine Hydrochloride in a Laboratory Setting
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Phenacaine hydrochloride, a local anesthetic, understanding the precise procedures for its disposal is paramount to ensure compliance with regulations and to mitigate potential hazards. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligned with established safety protocols and regulatory standards.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is governed by several key regulatory bodies in the United States. The Environmental Protection Agency (EPA) sets the primary guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[1][2] Additionally, the Drug Enforcement Administration (DEA) regulates the disposal of controlled substances, and many states have their own, often more stringent, regulations.[1] A significant recent development is the EPA's Subpart P rule, which specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities and prohibits the sewering of these wastes.[3][4]
Hazard Profile of this compound
A crucial first step in determining the correct disposal procedure is to understand the hazard profile of the substance. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed.[5] The SDS also provides critical safety precautions, such as avoiding entry into sewers or surface and ground water, and recommends disposal in accordance with local, regional, national, and international regulations.[5]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the essential steps for the proper disposal of this compound in a laboratory environment.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the this compound waste is considered hazardous. While the provided SDS does not explicitly classify it as RCRA hazardous waste under normal conditions, any pharmaceutical waste should be handled with caution.[5] Factors that could render it hazardous include being mixed with a listed hazardous solvent or exhibiting a hazardous characteristic (ignitability, corrosivity, reactivity, or toxicity).
-
Segregate at the Source: Do not mix this compound waste with non-hazardous laboratory trash.[6] It should be collected in a designated, properly labeled waste container.
2. Containerization:
-
Select the Appropriate Container: Use a container that is compatible with this compound. The container must be leak-proof and have a secure lid.[7]
-
Labeling: Clearly label the container with the words "Hazardous Waste" (if applicable), the name "this compound," and the date accumulation started.
3. Storage:
-
Secure Storage Area: Store the waste container in a designated, secure area that is away from general laboratory traffic and incompatible materials.[8]
-
Secondary Containment: It is best practice to use secondary containment, such as a spill tray, to prevent the spread of any potential leaks.[6]
4. Disposal:
-
Engage a Licensed Waste Hauler: The disposal of pharmaceutical waste must be handled by a licensed and reputable hazardous waste disposal company.[3][9] These companies are equipped to transport and dispose of the waste in compliance with all federal and state regulations.
-
Incineration: The most common and recommended method for the disposal of pharmaceutical waste is incineration at a permitted facility.[2][3] This process ensures the complete destruction of the active pharmaceutical ingredient.
-
Avoid Improper Disposal Methods: Never dispose of this compound down the drain or in the regular trash.[3][5][10] This is explicitly prohibited by the EPA's Subpart P rule for hazardous pharmaceutical waste and is a general best practice to prevent environmental contamination.[3]
Quantitative Data Summary
For clarity, the following table summarizes key quantitative and qualitative data related to the disposal of this compound.
| Parameter | Guideline/Requirement | Source |
| EPA Hazardous Waste Classification | Not explicitly listed as RCRA hazardous, but must be evaluated based on characteristics and mixtures. | [1][2] |
| Disposal Method | Incineration at a permitted facility. | [2][3] |
| Prohibited Disposal | Sewering (disposal down the drain) and disposal in regular trash. | [3][5][10] |
| Container Type | Leak-proof, compatible, and securely sealed. | [7] |
| Container Labeling | "Hazardous Waste" (if applicable), chemical name, and accumulation start date. |
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram has been created using the DOT language.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. epa.gov [epa.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. danielshealth.com [danielshealth.com]
- 8. ph.health.mil [ph.health.mil]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. fda.gov [fda.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Phenacaine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Phenacaine hydrochloride, including detailed operational and disposal plans to foster a culture of safety and build trust in your laboratory practices.
Personal Protective Equipment (PPE) for Handling this compound
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound.[1][2] It is crucial to wear the recommended PPE consistently and correctly.
| Situation | Required Personal Protective Equipment (PPE) |
| Weighing and Preparing Solutions | - Gloves: Two pairs of powder-free, chemotherapy-grade nitrile gloves. The outer glove should be removed and disposed of inside the containment area (e.g., fume hood) after the task.[2][3] - Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[2][4] - Eye Protection: Safety goggles or a face shield to protect against splashes.[3][5] - Respiratory Protection: A NIOSH-certified N-95 or more protective respirator is required when handling the powder form to prevent inhalation of dust particles.[4][6] |
| Administering the Compound (in vitro/in vivo) | - Gloves: A single pair of nitrile gloves. - Gown: A clean laboratory coat. - Eye Protection: Standard safety glasses. |
| Cleaning and Decontamination | - Gloves: Two pairs of heavy-duty nitrile gloves. - Gown: A disposable, low-permeability gown. - Eye Protection: Safety goggles or a face shield.[3] - Respiratory Protection: An N-95 respirator should be worn if there is a risk of aerosolization of the compound. |
| Waste Disposal | - Gloves: Two pairs of nitrile gloves. - Gown: A disposable, low-permeability gown. - Eye Protection: Safety goggles. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is critical to minimize the risk of exposure and ensure the integrity of your research.
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area for handling this compound, such as a chemical fume hood.
-
Assemble all necessary PPE before beginning work.[2]
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling:
-
When working with the solid form, conduct all manipulations, including weighing, within a certified chemical fume hood to avoid inhalation of dust.[6]
-
Handle the substance carefully to avoid generating dust.[6]
-
When preparing solutions, do so in a well-ventilated area, preferably within a fume hood.
-
Do not eat, drink, or smoke in the designated handling area.[7][8]
-
-
Post-Handling:
Disposal Plan for this compound
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Waste Disposal Workflow
Caption: A flowchart illustrating the proper procedure for the disposal of this compound waste.
Step-by-Step Disposal Protocol
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder and grossly contaminated materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled, sealed, and leak-proof container. Do not mix with other chemical waste streams unless compatible.
-
Contaminated PPE: Place all used gloves, gowns, and other disposable PPE into a designated, sealed plastic bag for hazardous waste.[2]
-
-
Storage:
-
Store all waste containers in a secure, designated area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.[6]
-
-
Disposal:
-
Dispose of all this compound waste in accordance with local, regional, national, and international regulations.[7]
-
Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.
-
For spills, absorb the material with an inert substance and place it in a chemical waste container.[9] Clean the affected area thoroughly with soap and water.[7]
-
By adhering to these safety and logistical guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safer research environment for all personnel.
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. pppmag.com [pppmag.com]
- 4. cdc.gov [cdc.gov]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. henryschein.ca [henryschein.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
